4-Methoxy-1H-indole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWWJZMLMUDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590801 | |
| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203937-50-2 | |
| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxy-1H-indole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details a robust and efficient synthetic pathway, commencing from the readily available 4-methoxy-1H-indole. The core of the synthesis involves a two-step sequence: the regioselective formylation of the indole nucleus at the C3 position via the Vilsmeier-Haack reaction, followed by the oxidation of the resultant aldehyde to the target carboxylic acid. This guide offers a meticulous, step-by-step protocol for each synthetic transformation, underpinned by a discussion of the mechanistic rationale and experimental considerations critical for achieving high yield and purity. Furthermore, a thorough characterization of the final compound is presented, including a summary of its key physicochemical properties and an analysis of its spectral data. The significance of this compound as a precursor in the development of novel therapeutic agents, particularly in the realm of neurological disorders, is also highlighted.
Introduction
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Functionalized indoles, particularly those bearing a carboxylic acid moiety at the 3-position, are crucial intermediates in the synthesis of various pharmacologically active compounds. This compound (Figure 1) is a notable example, serving as a versatile precursor for a range of therapeutic agents.[2] Its unique electronic properties, conferred by the electron-donating methoxy group at the 4-position, influence its reactivity and the biological profile of its derivatives. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis and comprehensive characterization of this important molecule.
Figure 1: Chemical Structure of this compound
References
A Technical Guide to the Solubility of 4-Methoxy-1H-indole-3-carboxylic acid in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient process development, formulation design, and analytical characterization. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Methoxy-1H-indole-3-carboxylic acid, a versatile heterocyclic compound with applications in medicinal chemistry and pharmaceutical development.[1] We will explore the physicochemical properties of this molecule that govern its solubility, present qualitative solubility data in a range of common organic solvents, and provide a detailed, field-proven protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on handling this compound.
Introduction: The Critical Role of Solubility
This compound is a key building block in the synthesis of various bioactive molecules, including those targeting neurological disorders and cancer.[1] Its utility in research and development is significant, but like any compound, its physical properties dictate how it can be effectively used. Solubility, the extent to which a solute dissolves in a solvent to form a homogeneous solution, is arguably one of the most critical of these properties.
Understanding the solubility of this compound is paramount for:
-
Reaction Chemistry: Ensuring that the compound and other reactants are in the same phase is fundamental for chemical reactions to proceed efficiently.
-
Crystallization & Purification: The selection of an appropriate solvent system is crucial for obtaining a high-purity solid form with the desired crystal morphology.[2]
-
Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification.[1]
-
Formulation Development: For potential therapeutic applications, understanding solubility in various excipients and solvent systems is the first step toward developing a stable and bioavailable drug product.[1]
This guide will delve into the factors that influence the solubility of this specific indole derivative and provide the practical tools to assess it.
Physicochemical Properties & Solubility Prediction
The structure of this compound offers key insights into its expected solubility. The molecule possesses both polar and non-polar characteristics, which results in a nuanced solubility profile.
Key Structural Features:
-
Indole Ring: A bicyclic aromatic system that is largely non-polar.
-
Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means its ionization state is pH-dependent.
-
Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.
-
Amine (-NH) in the Indole Ring: Capable of acting as a hydrogen bond donor.
The general principle of "like dissolves like" is the starting point for predicting solubility.[2] Solvents that can effectively interact with these functional groups will be better at dissolving the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, methoxy, and indole NH groups, suggesting a higher likelihood of good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These can accept hydrogen bonds and have large dipole moments, allowing them to solvate the polar regions of the molecule effectively. High solubility is expected in solvents like DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups. Therefore, the solubility of this highly functionalized molecule is expected to be low in non-polar solvents.
-
Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid group will be deprotonated by a base to form a highly polar and water-soluble carboxylate salt.[3][4] This is a classic acid-base reaction that dramatically increases aqueous solubility.[5]
Qualitative Solubility Assessment
A preliminary assessment of solubility was performed to classify the compound's behavior in a range of common laboratory solvents. The following table summarizes the observed solubility at ambient temperature (approximately 20-25°C).
| Solvent | Solvent Class | Qualitative Solubility | Rationale for Interaction |
| Water | Polar Protic | Insoluble | The large, non-polar indole ring dominates over the polar groups, limiting solubility in water at neutral pH. |
| Methanol | Polar Protic | Soluble | Strong hydrogen bonding interactions with the -OH, -COOH, and -NH groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, provides strong hydrogen bonding capabilities. |
| Acetone | Polar Aprotic | Sparingly Soluble | Can act as a hydrogen bond acceptor but lacks a donor, providing moderate solvation. |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Moderate polarity and hydrogen bond accepting ability lead to limited solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Slightly Soluble | Lower polarity limits effective solvation of the highly polar carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar solvent with strong hydrogen bond accepting capability, effectively solvating the molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, its high polarity and hydrogen bond accepting nature make it an excellent solvent. |
| Toluene | Non-Polar Aromatic | Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the solute's crystal lattice energy. |
| Hexane | Non-Polar Aliphatic | Insoluble | Van der Waals forces are insufficient to dissolve the polar, functionalized molecule. |
| 5% aq. Sodium Hydroxide | Aqueous Base | Soluble | Deprotonation of the carboxylic acid forms a soluble sodium carboxylate salt.[3][4] |
| 5% aq. Sodium Bicarbonate | Aqueous Base | Soluble | As a carboxylic acid, it is acidic enough to be deprotonated by the weaker base, bicarbonate, forming a soluble salt.[3][4] |
Quantitative Solubility Determination: A Validated Protocol
For many applications, a quantitative measure of solubility is required. The following is a robust, step-by-step protocol for determining the equilibrium solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Principle
This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured using a validated analytical technique.
Materials & Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Autosampler vials
-
Calibrated HPLC system with a UV detector
-
Analytical balance
Experimental Workflow
References
A Strategic Guide to the Biological Activity Screening of 4-Methoxy-1H-indole-3-carboxylic acid
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2][3] 4-Methoxy-1H-indole-3-carboxylic acid, a specific derivative, presents a compelling candidate for biological activity screening due to its structural features which suggest potential for diverse molecular interactions.[4][5] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential. We will detail a tiered screening cascade, from broad-based primary assays to specific mechanistic studies, emphasizing the scientific rationale behind each protocol and ensuring data integrity through robust experimental design.
Introduction: The Rationale for Screening
This compound belongs to a class of compounds that are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.[4] The methoxy group at the 4-position and the carboxylic acid at the 3-position modify the electron distribution and steric profile of the indole ring, potentially creating unique binding interactions with biological targets.[5] Preliminary explorations suggest potential antioxidant and anti-inflammatory properties for this compound.[4]
A systematic screening approach is essential to comprehensively map its bioactivity profile. This guide proposes a strategic workflow designed to maximize information while conserving resources, moving logically from broad, high-throughput screens to more complex, hypothesis-driven mechanistic studies.
Pre-Screening Essentials: Compound Characterization
Before embarking on biological assays, the physicochemical properties of the test compound must be thoroughly characterized to ensure the reliability and reproducibility of experimental results.
-
Purity Assessment: The purity of this compound should be ≥97%, as confirmed by methods like NMR or LC-MS. This prevents confounding results from impurities.
-
Solubility Determination: The compound's solubility in common biological solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, cell culture media) is critical. A stock solution, typically in DMSO, is prepared for serial dilutions.[6] It is imperative to determine the highest concentration of the vehicle (e.g., DMSO) that does not exert toxicity on the test systems.
-
Stability Analysis: The stability of the compound in solution under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to ensure it does not degrade over the course of the assay.
The Screening Cascade: A Tiered Approach
We advocate for a multi-tiered screening strategy. This begins with broad primary assays to identify potential areas of activity, followed by more specific secondary assays to confirm and quantify these "hits," and finally, mechanistic studies to elucidate the mode of action.
Diagram: The Biological Screening Workflow
Caption: A tiered workflow for the biological screening of a novel compound.
Tier 1: Primary Screening
The goal of this tier is to cast a wide net and identify any significant biological activity.
Anticancer Activity: Cytotoxicity Screening
The initial assessment for anticancer potential involves evaluating the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[6][7][8]
Experimental Protocol: MTT Cytotoxicity Assay [7][9]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[7] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[6][9][10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates a cytotoxic effect.
Antimicrobial Activity: Disc Diffusion Assay
This classic method provides a qualitative assessment of a compound's ability to inhibit microbial growth.[11][12][13]
Experimental Protocol: Kirby-Bauer Disc Diffusion Assay [11]
-
Inoculum Preparation: Prepare a standardized suspension (e.g., 0.5 McFarland standard) of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Inoculation: Evenly swab the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of this compound. Place the discs onto the inoculated agar surface.
-
Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.[12] A larger zone indicates greater antimicrobial activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the compound's ability to act as a free radical scavenger.[14][15] It is based on the reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which involves a color change from violet to yellow.[16][17]
Experimental Protocol: DPPH Assay [14][18]
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.[14]
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.[16]
-
Controls: Use methanol as a blank and a known antioxidant like Ascorbic Acid or Trolox as a positive control.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][17]
-
Absorbance Reading: Measure the absorbance at 517 nm.[14][16]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A significant decrease in absorbance indicates antioxidant potential.
Tier 2: Hit Confirmation and Secondary Assays
If a primary screen yields a positive "hit," the next step is to confirm the activity and quantify its potency.
IC₅₀ Determination for Cytotoxic Hits
For compounds showing cytotoxicity, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is a quantitative measure of a drug's potency.[19][20] The MTT assay protocol is repeated with a finer range of concentrations to accurately model the dose-response relationship.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
| HCT116 (Colon) | 15.2 ± 1.8 |
| A549 (Lung) | 32.5 ± 4.1 |
| HeLa (Cervical) | 28.9 ± 3.5 |
| Doxorubicin (Control) | 0.8 ± 0.1 |
Minimum Inhibitory Concentration (MIC) for Antimicrobial Hits
For antimicrobial hits, the Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible microbial growth—is determined using the broth microdilution method.[11][13][21]
Experimental Protocol: Broth Microdilution [21]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).[21]
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration well with no visible turbidity (growth).[13]
Tier 3: Mechanistic Studies
Once a potent and confirmed hit is identified, the focus shifts to understanding its mechanism of action (MoA).
Apoptosis Induction Assessment
Many anticancer agents work by inducing programmed cell death (apoptosis). A key indicator of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[22]
Experimental Protocol: Caspase-Glo® 3/7 Assay [23][24]
-
Cell Treatment: Treat cancer cells (e.g., HCT116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well. This reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) and lyses the cells.[23][24][25]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of caspase activity.[23][24] An increase in luminescence compared to the control indicates apoptosis induction.
Diagram: Apoptosis Detection via Caspase-3/7 Activation
Caption: Mechanism of the Caspase-Glo® 3/7 assay for apoptosis detection.
Cell Cycle Analysis
Anticancer compounds can also exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing proliferation.[26][27] This is analyzed using flow cytometry with a DNA-binding dye like Propidium Iodide (PI).[28]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [29]
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[28][29]
-
Staining: Treat cells with RNase A (to prevent staining of RNA) and then stain with Propidium Iodide (PI) solution.[28]
-
Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26] An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.
Conclusion and Future Directions
This in-depth guide outlines a logical and robust strategy for the comprehensive biological screening of this compound. By progressing through a tiered cascade of primary, secondary, and mechanistic assays, researchers can efficiently identify and characterize potential therapeutic activities. Positive findings from this workflow would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed toxicological profiling. The versatility of the indole scaffold suggests that a systematic investigation of this compound is a worthwhile endeavor in the quest for novel therapeutic agents.[2]
References
- 1. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. soc.chim.it [soc.chim.it]
- 6. broadpharm.com [broadpharm.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. mdpi.com [mdpi.com]
- 12. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 13. apec.org [apec.org]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. marinebiology.pt [marinebiology.pt]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
- 25. Caspase 3/7 Activity [protocols.io]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nanocellect.com [nanocellect.com]
- 28. cancer.wisc.edu [cancer.wisc.edu]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Guide to In Vitro Antioxidant Assays for 4-Methoxy-1H-indole-3-carboxylic acid
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. This has driven significant research into the identification and characterization of novel antioxidant compounds. 4-Methoxy-1H-indole-3-carboxylic acid, a versatile indole derivative, has emerged as a candidate for investigation due to its structural features, which suggest potential antioxidant and anti-inflammatory properties[1]. The presence of an electron-donating methoxy group and the indole nucleus, a known scaffold for radical scavenging, provides a strong rationale for its evaluation[2]. This guide provides a comprehensive, in-depth technical framework for assessing the in vitro antioxidant capacity of this compound. It moves beyond simple protocols to explain the mechanistic underpinnings of each assay, enabling researchers to make informed experimental choices and interpret data with confidence. We will detail a multi-faceted approach, employing a battery of assays to probe different aspects of antioxidant action, including radical scavenging and reductive capabilities.
Strategic Approach to Antioxidant Profiling
No single in vitro assay can fully capture the complex biological activity of an antioxidant. A compound may act via various mechanisms, such as hydrogen atom transfer (HAT), single electron transfer (SET), or by chelating transition metals[3]. Therefore, a panel of assays operating on different principles is required for a comprehensive preliminary profile[4][5]. This guide focuses on three widely adopted and mechanistically distinct chemical assays: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay. Additionally, we will discuss the principles of assessing enzyme-like activities, which can provide further insight into the compound's potential biological interactions.
Figure 1: Overall workflow for assessing the antioxidant profile of a test compound.
Radical Scavenging Activity Assays
These assays directly measure the capacity of a compound to neutralize stable free radicals, which is a key indicator of antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
2.1.1 Mechanism of Action The DPPH assay is a rapid and simple method to evaluate a compound's ability to act as a free radical scavenger or hydrogen donor[6][7]. The core principle involves the stable free radical DPPH, which possesses a deep violet color due to its unpaired electron, with a characteristic absorbance maximum around 517 nm[8][9]. When an antioxidant (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it to form the reduced, pale-yellow DPPH-H (hydrazine) form[3][8]. This reduction leads to a stoichiometric decrease in absorbance at 517 nm, which is directly proportional to the radical scavenging capacity of the test compound[9][10].
Figure 2: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.
2.1.2 Experimental Protocol
Causality Note: Methanol is the most common solvent as DPPH is readily soluble in it. However, the test compound's solubility must be confirmed. If DMSO is required for the stock solution, its final concentration in the assay well should be kept minimal (<1%) to avoid interference. The 30-minute incubation is a standard endpoint for many antioxidants, but slow-reacting compounds may require kinetic analysis.
| Reagent/Component | Preparation Details |
| DPPH Working Solution | Prepare a 0.1 mM solution of DPPH in spectrophotometric-grade methanol. The absorbance at 517 nm should be ~1.0 ± 0.2. This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or covered in foil[7][8]. |
| Test Compound Stock | Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent (e.g., Methanol or DMSO). |
| Test Compound Dilutions | Perform serial dilutions from the stock solution to create a range of concentrations for testing (e.g., 10 to 500 µg/mL). |
| Positive Control | Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox (e.g., 2 to 50 µg/mL). |
Step-by-Step Procedure (96-Well Plate Format):
-
Plate Setup: Add 100 µL of each test compound dilution and positive control dilution to their respective wells[7].
-
Blank Control: Add 100 µL of the solvent (e.g., methanol) to blank wells. This will serve as the negative control (A_control).
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells. Mix gently by pipetting[8].
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[8][11].
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[12].
2.1.3 Data Analysis The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the test compound or standard.
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the log of the compound concentrations and performing a non-linear regression analysis[7]. A lower IC50 value signifies higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
2.2.1 Mechanism of Action The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺)[13]. This assay is applicable to both hydrophilic and lipophilic antioxidants[4]. The ABTS•⁺ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark for 12-16 hours, resulting in a stable, blue-green radical solution that absorbs light at 734 nm[11][13]. When an antioxidant is added, it donates an electron to the ABTS•⁺, neutralizing it and causing a reduction in absorbance[14]. The extent of this decolorization is proportional to the antioxidant's concentration and potency.
Figure 3: Generation and subsequent quenching of the ABTS radical cation.
2.2.2 Experimental Protocol
Causality Note: The 12-16 hour pre-incubation is critical for the complete formation of the ABTS radical cation. The subsequent dilution of this stock to an absorbance of 0.70 ± 0.02 at 734 nm standardizes the starting radical concentration for every experiment, ensuring reproducibility[13].
| Reagent/Component | Preparation Details |
| ABTS Stock Solution | Prepare a 7 mM aqueous solution of ABTS. |
| Potassium Persulfate | Prepare a 2.45 mM aqueous solution of potassium persulfate. |
| ABTS•⁺ Radical Solution | Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1). Allow the mixture to stand in the dark at room temperature for 12-16 hours[11][13]. |
| ABTS Working Solution | On the day of the assay, dilute the ABTS•⁺ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[11][13]. |
| Test Compound/Control | Prepare serial dilutions as described for the DPPH assay. Trolox is a common standard for this assay. |
Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, add a small volume (e.g., 10-20 µL) of each test compound dilution or standard to the wells[13].
-
Reaction Initiation: Add a larger volume (e.g., 180-190 µL) of the ABTS working solution to all wells and mix[13].
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes)[13].
-
Measurement: Measure the absorbance at 734 nm using a microplate reader[13][15].
2.2.3 Data Analysis The calculation for % inhibition and the subsequent determination of the IC50 value are identical to the DPPH assay, using absorbance values measured at 734 nm. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox[11].
Ferric Reducing Antioxidant Power (FRAP) Assay
3.1.1 Mechanism of Action The FRAP assay does not measure radical scavenging directly but instead quantifies the total antioxidant power based on the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[4][16]. The assay is conducted under acidic conditions (pH 3.6), which maintains iron solubility[17]. The FRAP reagent contains a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an electron-donating antioxidant, the Fe³⁺-TPTZ complex is reduced to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex with a maximum absorbance at 593 nm[16][18][19]. The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample[17].
Figure 4: The reduction of the Fe(III)-TPTZ complex in the FRAP assay.
3.1.2 Experimental Protocol
Causality Note: The acidic pH of 3.6 is crucial for the reaction as it promotes the reduction of Fe³⁺ and ensures iron remains soluble. Preparing the FRAP reagent fresh and warming it to 37°C ensures optimal and consistent reaction kinetics[20].
| Reagent/Component | Preparation Details |
| Acetate Buffer | 300 mM, pH 3.6. |
| TPTZ Solution | 10 mM TPTZ in 40 mM HCl. |
| Ferric Chloride (FeCl₃) Solution | 20 mM aqueous solution of FeCl₃·6H₂O. |
| FRAP Reagent | Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use[16][20]. |
| Ferrous Sulfate (FeSO₄) Standard | Prepare a series of known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM) to generate a standard curve. |
| Test Compound/Control | Prepare serial dilutions as previously described. |
Step-by-Step Procedure:
-
Standard Curve: Add a small volume (e.g., 20 µL) of each ferrous sulfate standard, test compound dilution, and blank (solvent) to separate wells of a 96-well plate[20].
-
Reaction Initiation: Add 150-200 µL of the pre-warmed FRAP reagent to all wells[20].
-
Incubation: Incubate the plate at 37°C. Absorbance readings can be taken kinetically or at a fixed endpoint (e.g., 4-30 minutes)[4][20].
-
Measurement: Measure the absorbance at or near 593 nm[4][16].
3.1.3 Data Analysis
-
Standard Curve: Plot the absorbance values of the ferrous sulfate standards against their known concentrations.
-
Calculate FRAP Value: Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample dilution.
-
The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per mg or mmol of the test compound. A higher FRAP value indicates greater reducing power.
Assessment of Enzyme-Like Activity
While direct chemical assays are crucial, some compounds may exert antioxidant effects by interacting with or mimicking the activity of endogenous antioxidant enzymes. Cell-based assays are the gold standard for this, but in vitro systems can provide preliminary indications[21]. Key enzymes include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)[22][23]. Here, we outline the principle of an SOD-like activity assay as a representative example.
4.1.1 Principle of SOD-Like Activity Assay SODs are enzymes that catalyze the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide[24][25]. Most in vitro SOD activity assays are indirect, relying on a competitive inhibition principle[25]. A system is used to generate a steady stream of superoxide radicals (e.g., xanthine/xanthine oxidase), which then react with a detector molecule (e.g., a tetrazolium salt like WST-1) to produce a colored formazan dye[24][26][27]. If a compound with SOD-like activity is present, it will compete with the detector molecule for the superoxide radicals, scavenging them and thus inhibiting the color development. The degree of inhibition is proportional to the SOD-like activity of the compound[24].
Figure 5: Principle of the indirect SOD-like activity assay using the WST-1 method.
4.1.2 General Protocol Outline Detailed protocols are often supplied with commercial kits (e.g., from Sigma-Aldrich, Cayman Chemical, etc.)[27][28]. The general steps are:
-
Reagent Preparation: Prepare assay buffers, a superoxide generation system (e.g., xanthine and xanthine oxidase solutions), and a detector solution (e.g., WST-1)[27].
-
Sample Preparation: Prepare serial dilutions of this compound.
-
Reaction: In a 96-well plate, combine the sample dilutions with the detector solution and initiate the reaction by adding the superoxide generating system.
-
Incubation: Incubate for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).
-
Measurement: Read the absorbance at the appropriate wavelength for the colored product (e.g., 450 nm for WST-1 formazan)[25].
-
Data Analysis: Calculate the percentage inhibition of color formation relative to a control without the test compound. An IC50 value can be determined similarly to the radical scavenging assays.
Integrated Analysis and Concluding Remarks
Evaluating this compound using this battery of assays will provide a robust, multi-dimensional view of its antioxidant potential. It is essential to recognize that results from different assays are not always directly comparable, as they measure different facets of antioxidant chemistry[5]. For instance, the compound might show high activity in the FRAP assay (indicating it is a potent reducing agent/electron donor) but moderate activity in the DPPH assay (if it is a less effective hydrogen atom donor). Such a profile is valuable and provides clues to its potential mechanism of action.
It is also critical to acknowledge the limitations of in vitro assays. They do not account for bioavailability, metabolic transformation, or localization within a biological system[21]. Therefore, promising results from these in vitro studies should be considered a foundational step, providing a strong rationale for progressing to more complex cell-based assays and, eventually, in vivo models. This structured, mechanistically informed approach ensures scientific rigor and provides the high-quality, trustworthy data required for drug development and research applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ABTS - Wikipedia [en.wikipedia.org]
- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ultimatetreat.com.au [ultimatetreat.com.au]
- 21. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glutathione Peroxidase Assay (GPx) [sciencellonline.com]
- 23. alpco.com [alpco.com]
- 24. Amplite® Colorimetric Superoxide Dismutase (SOD) Assay Kit *Enhanced Sensitivity* | AAT Bioquest [aatbio.com]
- 25. benchchem.com [benchchem.com]
- 26. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (WST-1 Method) - Elabscience® [elabscience.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. caymanchem.com [caymanchem.com]
Probing the Pharmacological Landscape: A Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-1H-indole-3-carboxylic acid
Introduction: Scaffolding for Discovery
4-Methoxy-1H-indole-3-carboxylic acid emerges from the versatile indole family, a structural motif central to a multitude of biologically active compounds. While extensively utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer, its intrinsic pharmacological activities remain a subject of growing interest[1]. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, and antihypertensive properties[2][3]. Specifically, methoxy-substituted indoles are noted for their enhanced reactivity and presence in numerous pharmaceuticals[4]. This guide delineates a comprehensive strategy for the systematic investigation of the mechanism of action (MoA) of this compound, leveraging insights from its chemical lineage to formulate and interrogate plausible biological targets. Our approach is tailored for researchers, scientists, and drug development professionals, providing a robust framework from hypothesis generation to experimental validation.
Part 1: Hypothesis Generation - Charting Potential Pathways
Given the established activities of indole derivatives, we can formulate two primary hypotheses for the MoA of this compound: modulation of key inflammatory pathways and interference with cancer-related signaling cascades.
Hypothesis 1: Anti-Inflammatory Action via COX-2 and NF-κB Inhibition
Numerous indole-containing compounds, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis[5]. Furthermore, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its signaling pathway is a known target for various indole derivatives[6][7][8]. We hypothesize that this compound may selectively inhibit COX-2 and/or suppress the NF-κB signaling pathway.
Caption: Hypothesized Anti-Inflammatory Mechanism of Action.
Hypothesis 2: Anticancer Activity via Kinase Inhibition
The indole nucleus is a common scaffold for potent kinase inhibitors targeting various components of oncogenic signaling pathways[2][3][9][10][11]. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in cancer and is a known target of indole compounds[6][7]. Notably, substitutions at the 4-position of the indole ring have been associated with potent PI3K inhibition[2][3]. We, therefore, hypothesize that this compound may exert anticancer effects by inhibiting PI3K or other downstream kinases in this pathway.
Caption: Hypothesized Anticancer Mechanism via PI3K/Akt Pathway.
Part 2: Experimental Validation - From Hypothesis to Data
A multi-tiered experimental approach is essential to rigorously test these hypotheses. This involves a progression from initial in vitro biochemical assays to more complex cell-based functional assays.
Workflow for Investigating Anti-Inflammatory MoA
The following workflow provides a systematic approach to dissecting the potential anti-inflammatory effects of the compound.
Caption: Experimental Workflow for Anti-Inflammatory MoA Studies.
Workflow for Investigating Anticancer MoA
This workflow outlines the steps to determine if the compound's anticancer activity is mediated through kinase inhibition.
Caption: Experimental Workflow for Anticancer MoA Studies.
Part 3: Detailed Experimental Protocols
The following protocols are provided as templates. Researchers must optimize concentrations, incubation times, and other parameters based on their specific experimental systems.
Protocol 1: COX-2 Enzyme Inhibition Assay (In Vitro)
Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-2, providing a direct measure of target engagement. A parallel assay with COX-1 is crucial to determine selectivity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and arachidonic acid (substrate). Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Compound Dilution: Serially dilute the compound stock in assay buffer to create a range of test concentrations (e.g., 0.01 µM to 100 µM). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO-only vehicle control.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, and recombinant human COX-2 enzyme.
-
Compound Incubation: Add the diluted test compound, positive control, or vehicle control to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Quantify Product: After a set incubation time (e.g., 10 minutes), measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: NF-κB Reporter Gene Assay (Cell-Based)
Rationale: This assay quantifies the transcriptional activity of NF-κB in living cells. A decrease in reporter signal in the presence of the compound indicates inhibition of the NF-κB pathway.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW 264.7) in appropriate media. Co-transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of this compound. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control and a vehicle control. Incubate for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by the stimulant relative to unstimulated cells. Determine the percent inhibition of NF-κB activity by the compound at each concentration and calculate the IC50 value.
Protocol 3: Western Blot for Phospho-Akt (Cell-Based)
Rationale: This protocol measures the phosphorylation state of Akt, a key node in the PI3K signaling pathway. A reduction in phosphorylated Akt (p-Akt) upon compound treatment indicates inhibition of the pathway at or upstream of Akt.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a cancer cell line known to have active PI3K signaling (e.g., MCF-7) and allow cells to adhere overnight. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Incubation: Pre-treat cells with various concentrations of this compound or a known PI3K inhibitor (e.g., Wortmannin) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., Insulin-like Growth Factor 1, IGF-1) for 15-30 minutes to activate the PI3K/Akt pathway.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473). Subsequently, probe the same membrane with an antibody for total Akt as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.
Table 1: Hypothetical Anti-Inflammatory Activity Profile
| Assay | Target/Endpoint | IC50 (µM) |
| In Vitro Assays | ||
| COX-1 Enzyme Assay | COX-1 | > 100 |
| COX-2 Enzyme Assay | COX-2 | 5.2 ± 0.8 |
| IKKβ Kinase Assay | IKKβ | 12.5 ± 2.1 |
| Cell-Based Assays | ||
| PGE2 Release (RAW 264.7) | COX-2 Activity | 8.1 ± 1.3 |
| NF-κB Reporter (HEK293) | NF-κB Transcription | 15.7 ± 3.5 |
Interpretation: The data in Table 1 would suggest that this compound is a selective COX-2 inhibitor. The higher IC50 values for IKKβ inhibition and the NF-κB reporter assay indicate that its primary anti-inflammatory mechanism is likely through direct inhibition of COX-2, with weaker effects on the NF-κB pathway at higher concentrations.
Table 2: Hypothetical Anticancer Activity Profile
| Assay | Target/Endpoint | IC50 / EC50 (µM) |
| In Vitro Assays | ||
| PI3Kα Kinase Assay | PI3Kα | 2.8 ± 0.5 |
| Akt1 Kinase Assay | Akt1 | 25.1 ± 4.2 |
| mTOR Kinase Assay | mTOR | > 50 |
| Cell-Based Assays (MCF-7) | ||
| Cell Viability (72h) | Proliferation | 4.5 ± 0.9 |
| p-Akt Inhibition (Western Blot) | PI3K Pathway Activity | 3.9 ± 0.7 |
Interpretation: The data in Table 2 would strongly support the hypothesis that the compound acts as a PI3K inhibitor. The low IC50 for PI3Kα and the corresponding inhibition of Akt phosphorylation in cells at similar concentrations, which also correlate with the reduction in cell viability, build a cohesive MoA narrative. The weaker activity against Akt1 directly and the lack of activity against mTOR suggest specificity for an upstream target, likely PI3K.
By integrating the findings from these diverse assays, a researcher can construct a robust, evidence-based model for the mechanism of action of this compound, paving the way for further preclinical and clinical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pursuit of Nature's Indole Innovations: A Technical Guide to the Discovery of 4-Methoxy-1H-indole-3-carboxylic Acid Analogs
Foreword: The Enduring Relevance of Indole Alkaloids in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry.[1] Its prevalence in a vast array of biologically active natural products underscores its evolutionary selection as a robust framework for molecular interactions.[2][3] 4-Methoxy-1H-indole-3-carboxylic acid, a synthetically accessible derivative, serves as a valuable starting point for the development of novel therapeutics, with demonstrated potential in the synthesis of agents targeting neurological disorders and cancer.[4] However, the true wellspring of innovation often lies in nature's own chemical library. This guide provides an in-depth technical framework for the systematic discovery of natural product analogs of this compound, moving from initial sourcing to final characterization and bioactivity assessment.
Section 1: The Biosynthetic Blueprint - Understanding Nature's Synthetic Strategy
The journey to discovering novel 4-methoxyindole analogs begins with an appreciation for their biogenesis. The vast majority of indole alkaloids originate from the amino acid tryptophan.[3] The introduction of a methoxy group, a common modification in naturally-occurring indoles, significantly enhances their chemical reactivity and biological activity.[2]
Recent studies on the biosynthesis of methoxylated alkaloids, such as quinine, have revealed that the methoxy group can be introduced early in the biosynthetic pathway.[5] Specifically, tryptamine, a decarboxylation product of tryptophan, can be hydroxylated and subsequently O-methylated to form 5-methoxytryptamine.[5] This methoxylated precursor then enters the downstream pathway, leading to a variety of methoxylated indole alkaloids. This insight is critical for researchers, as it suggests that a broad range of organisms, not just those producing the final complex alkaloids, may harbor the enzymatic machinery for producing simpler methoxylated indole intermediates.
The biosynthesis of melatonin in plants also provides a relevant model, where serotonin is O-methylated by caffeic acid 3-O-methyltransferase (COMT) to 5-methoxytryptamine.[1] This highlights the existence of methyltransferases capable of acting on indole rings, a key enzymatic step in the formation of our target analogs.
Section 2: Sourcing and Extraction - The Initial Foray into Nature's Pharmacy
The selection of biological source material is a critical first step. Based on existing literature, promising sources for 4-methoxyindole analogs include:
-
Plants of the Apocynaceae family: Genera such as Alstonia are known to produce a rich diversity of indole alkaloids, including those with methoxy substitutions.[6][7] For instance, psychopharmacological investigations have been conducted on the 4-methoxyindole alkaloids of Alstonia venenata.[6]
-
Brassica species: These plants are known to produce glucosinolates, including 4-methoxyglucobrassicin.[8] While not a direct analog of the carboxylic acid, its degradation product, 4-methoxyindole-3-carbinol, is a closely related and biologically active compound.[8]
-
Marine organisms: The unique environmental pressures of marine ecosystems drive the evolution of novel secondary metabolites.[1] Marine-derived fungi and invertebrates have proven to be a prolific source of diverse indole alkaloids.
Experimental Protocol: Acid-Base Extraction of Indole Alkaloids from Plant Material
This protocol is a robust starting point for the isolation of total alkaloid content from a plant source. The principle relies on the basicity of the indole nitrogen, which allows for its separation from neutral and acidic compounds.
Materials:
-
Dried and powdered plant material (e.g., leaves, bark, or roots of Alstonia sp.)
-
Methanol
-
10% Acetic acid in water
-
Dichloromethane
-
Concentrated ammonium hydroxide
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Soak 100 g of the dried, powdered plant material in 500 mL of methanol for 48 hours at room temperature with occasional shaking.
-
Filtration: Filter the methanolic extract through filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acidification: Dissolve the crude extract in 200 mL of 10% acetic acid. This will protonate the basic alkaloids, rendering them soluble in the aqueous phase.
-
Defatting: Extract the acidic solution twice with 100 mL of dichloromethane to remove neutral compounds like fats and chlorophyll. Discard the organic (dichloromethane) layer.
-
Basification: Make the aqueous layer alkaline (pH 9-10) by the slow addition of concentrated ammonium hydroxide. This will deprotonate the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Extraction of Free Base Alkaloids: Extract the basified aqueous solution three times with 100 mL of dichloromethane. The free base alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid fraction.
Section 3: Bioassay-Guided Fractionation - A Targeted Approach to Discovery
To efficiently isolate the most promising compounds, a bioassay-guided fractionation strategy is indispensable.[9][10][11] This involves iteratively separating the crude extract into simpler fractions and testing their biological activity at each stage. This ensures that purification efforts are focused on the fractions containing the compounds of interest.
Experimental Protocol: MTT Cytotoxicity Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is an excellent primary screen for anticancer activity.[7][9][12]
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells)
-
Normal human cell line (for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test fractions/compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the test fractions/compounds in the culture medium. Add 100 µL of these dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Section 4: Isolation and Structure Elucidation - From Active Fraction to Known Compound
Once an active fraction is identified, the next step is to isolate the pure compound(s) responsible for the activity. This is typically achieved through chromatographic techniques.
Chromatographic Techniques for Isolation
| Technique | Principle | Application |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Initial fractionation of the crude extract. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Purification of compounds from active fractions. |
| Preparative HPLC | HPLC on a larger scale to isolate milligram to gram quantities of pure compounds. | Final purification step to obtain compounds for structural analysis and further bioassays. |
Structure Elucidation: The Power of Spectroscopy
With a pure compound in hand, its chemical structure must be determined. This is primarily accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Key Spectroscopic Data for a Hypothetical 4-Methoxyindole Analog:
| Spectroscopic Technique | Information Gained | Example Data Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of the molecular formula. | An [M+H]+ ion at m/z 305.1182 suggests a molecular formula of C16H16N2O4. |
| ¹H NMR | Shows the number of different types of protons and their chemical environments. | A singlet at ~3.9 ppm integrating to 3H is characteristic of a methoxy group. Aromatic protons between 6.5-7.5 ppm indicate the indole ring. |
| ¹³C NMR | Shows the number of different types of carbon atoms. | A signal at ~55 ppm is typical for a methoxy carbon. Signals between 100-140 ppm correspond to the aromatic carbons of the indole nucleus. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting different fragments of the molecule. | A correlation between the methoxy protons and a carbon in the aromatic region confirms the attachment of the methoxy group to the indole ring. |
Section 5: Conclusion and Future Directions
The discovery of natural product analogs of this compound is a scientifically rigorous yet rewarding endeavor. By combining a sound understanding of biosynthesis with systematic extraction, bioassay-guided fractionation, and modern spectroscopic techniques, researchers can unlock a wealth of novel chemical entities with therapeutic potential. The insights gained from these natural analogs can then feedback into synthetic and medicinal chemistry programs, inspiring the design of next-generation therapeutics. The path from nature to the clinic is long, but it begins with the fundamental principles and methodologies outlined in this guide.
References
- 1. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Psychopharmacological investigations of the 4-methoxyindole alkaloids of Alstonia venenata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora | Semantic Scholar [semanticscholar.org]
- 12. quora.com [quora.com]
Methodological & Application
Synthesis of 4-Methoxy-1H-indole-3-carboxylic Acid: An Application Note and Protocol
Introduction
4-Methoxy-1H-indole-3-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1] Its indole scaffold, substituted with a methoxy group at the 4-position and a carboxylic acid at the 3-position, provides a versatile platform for the development of novel therapeutics, particularly in the fields of neurological disorders and oncology.[2][3] This application note provides a detailed, two-step experimental procedure for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.
The synthetic strategy detailed herein involves an initial Vilsmeier-Haack formylation of commercially available 4-methoxyindole to yield the intermediate, 4-Methoxy-1H-indole-3-carboxaldehyde. This is followed by a Pinnick oxidation to afford the target carboxylic acid. This approach was selected for its reliability, high yields, and the commercial availability of the starting materials. This document provides not only a step-by-step protocol but also the underlying mechanistic principles, safety precautions, and characterization data to ensure a reproducible and verifiable synthesis.
Overall Synthetic Scheme
The synthesis is a two-step process, beginning with the formylation of 4-methoxyindole, followed by the oxidation of the resulting aldehyde.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the two key stages of the synthesis.
Part 1: Synthesis of 4-Methoxy-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds, such as indoles.[3][4] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide (N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[5] This electrophile then attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxyindole | ≥98% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Deionized Water | - | - |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 5N Solution | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL). Cool the flask to 0 °C in an ice-methanol bath. To this, add phosphorus oxychloride (7.35 mL) dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.
-
Addition of 4-Methoxyindole: Dissolve 4-methoxyindole (5.0 g) in anhydrous N,N-dimethylformamide (10 mL). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding the reaction mixture to 200 g of crushed ice in a beaker with stirring. Make the resulting solution alkaline (pH ~10-12) by the slow addition of a 30% aqueous sodium hydroxide solution, while maintaining the temperature below 20 °C with an ice bath. Stir the mixture for 15 minutes.
-
Acidification and Isolation: Acidify the mixture to a pH of approximately 4-5 with 5N hydrochloric acid. A precipitate should form.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. Dry the purified product under vacuum.
Part 2: Synthesis of this compound via Pinnick Oxidation
The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids.[6] The reaction utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions, typically buffered with a phosphate salt.[7] A scavenger, such as 2-methyl-2-butene, is employed to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to side reactions.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxy-1H-indole-3-carboxaldehyde | Synthesized in Part 1 | - |
| tert-Butanol (t-BuOH) | Reagent Grade | Commercially Available |
| Deionized Water | - | - |
| 2-Methyl-2-butene | Reagent Grade | Commercially Available |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Reagent Grade | Commercially Available |
| Sodium Chlorite (NaClO₂) | 80% Technical Grade | Commercially Available |
| Sodium Bisulfite (NaHSO₃) | Saturated Aqueous Solution | Prepared in-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-1H-indole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (10.0 equiv), followed by sodium dihydrogen phosphate (5.0 equiv), and finally sodium chlorite (5.0 equiv) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite at room temperature until the yellow color of chlorine dioxide disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Reaction Mechanisms
A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. rsc.org [rsc.org]
- 6. Indole-3-carboxaldehyde, 5-methoxy, TMS [webbook.nist.gov]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]
Application Notes & Protocols: 4-Methoxy-1H-indole-3-carboxylic acid as a Versatile Precursor in Drug Synthesis
Introduction: The Strategic Value of the 4-Methoxyindole Scaffold
In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs. The strategic introduction of substituents onto this bicyclic heterocycle allows for the fine-tuning of pharmacological activity. 4-Methoxy-1H-indole-3-carboxylic acid, in particular, has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of bioactive molecules.[1] Its utility stems from the presence of three key functional handles: the reactive carboxylic acid at the C3 position, the electron-donating methoxy group at the C4 position which can influence the molecule's electronic properties and metabolic stability, and the indole N-H which can be further functionalized.
These structural features make this compound an ideal starting point for the development of novel therapeutics, particularly in the areas of neurological disorders and oncology.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications of this precursor, complete with mechanistic insights and step-by-step protocols for key synthetic transformations.
Chemical Properties and Reactivity Profile
A thorough understanding of the chemical properties of this compound is paramount for its effective utilization in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 191.19 g/mol | --INVALID-LINK-- |
| Appearance | Tan solid | --INVALID-LINK-- |
| CAS Number | 203937-50-2 | --INVALID-LINK-- |
| Storage Conditions | 0-8 °C | --INVALID-LINK-- |
The reactivity of this compound is dominated by the carboxylic acid group. This functional group can undergo a variety of transformations, providing access to a wide range of downstream intermediates. The electron-rich indole ring is susceptible to electrophilic substitution, although the C3 position is already functionalized. The methoxy group at C4 further activates the benzene portion of the indole ring towards electrophilic attack.
Core Synthetic Transformations and Protocols
The journey from this compound to a potential drug candidate typically involves one or more key synthetic transformations. This section details the rationale and provides exemplary protocols for these critical steps.
Amide Bond Formation: A Gateway to Bioactive Carboxamides
The conversion of the carboxylic acid to an amide is one of the most common and powerful strategies in drug discovery. The resulting 4-methoxy-1H-indole-3-carboxamides have shown promise as anticancer and anti-inflammatory agents. The amide bond introduces a key hydrogen bond donor and acceptor, which can facilitate crucial interactions with biological targets.
Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. A variety of coupling reagents have been developed for this purpose, with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (1-Hydroxybenzotriazole) being a widely used and effective combination. DMAP (4-Dimethylaminopyridine) can be added as a nucleophilic catalyst to accelerate the reaction, particularly with less reactive amines.
References
Application Notes and Protocols for N-Alkylation of the 4-Methoxy-1H-indole-3-carboxylic Acid Ring
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details protocols for the N-alkylation of 4-methoxy-1H-indole-3-carboxylic acid, a crucial scaffold in medicinal chemistry. Direct N-alkylation of this substrate is challenging due to the presence of the carboxylic acid moiety, which can lead to side reactions and potential decarboxylation under harsh basic conditions. To circumvent these issues, a robust two-step strategy involving the protection of the carboxylic acid as a methyl ester, followed by N-alkylation and subsequent deprotection, is presented as the primary recommended pathway. Additionally, alternative direct N-alkylation approaches under milder conditions are discussed for exploratory purposes. This document provides detailed, step-by-step experimental protocols, mechanistic insights, and critical considerations for successful synthesis and optimization.
Introduction: The Significance of N-Alkylated Indoles
N-alkylated indole derivatives are privileged structures in drug discovery, forming the core of numerous biologically active compounds. The substituent on the indole nitrogen can significantly influence the pharmacological profile of a molecule by modulating its binding affinity to biological targets, solubility, and metabolic stability. The target molecule, this compound, is a valuable starting material for the synthesis of a wide range of therapeutic agents, and its N-alkylation opens avenues for the exploration of novel chemical entities.
The primary challenge in the N-alkylation of this substrate lies in the presence of the carboxylic acid group at the 3-position. This group can be deprotonated by the bases typically used for indole N-H deprotonation, leading to a dianion and potential complications in selectivity and reactivity. Furthermore, indole-carboxylic acids can be susceptible to decarboxylation under certain conditions. Therefore, a strategic approach is necessary to achieve clean and efficient N-alkylation.
Mechanistic Considerations and Strategic Approach
The N-alkylation of indoles typically proceeds via an SN2 mechanism, where the deprotonated indole nitrogen acts as a nucleophile, attacking an alkyl halide or other suitable electrophile. The nucleophilicity of the indole nitrogen is influenced by the electronic nature of the substituents on the indole ring. In this compound, the 4-methoxy group is electron-donating, which increases the electron density at the nitrogen atom, thereby enhancing its nucleophilicity. Conversely, the 3-carboxylic acid group is electron-withdrawing, which tends to decrease the nucleophilicity of the indole nitrogen and increase the acidity of the N-H proton.
Given these competing electronic effects and the reactivity of the carboxylic acid, the most reliable and versatile strategy for the N-alkylation of this compound involves a three-stage process:
-
Protection: The carboxylic acid is converted to a methyl ester to mask its acidic proton and prevent interference during the N-alkylation step.
-
N-Alkylation: The N-H of the resulting methyl 4-methoxy-1H-indole-3-carboxylate is deprotonated with a suitable base, followed by reaction with an alkylating agent.
-
Deprotection: The methyl ester is hydrolyzed to regenerate the carboxylic acid, yielding the desired N-alkylated product.
This strategic approach is visualized in the workflow diagram below.
Figure 1: Recommended workflow for the N-alkylation of this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the protection, N-alkylation, and deprotection of this compound.
Protocol 1: Protection of the Carboxylic Acid via Fischer Esterification
This protocol describes the conversion of the carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 mL per gram of starting material).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or thionyl chloride (1.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-methoxy-1H-indole-3-carboxylate.
-
Purify the crude product by recrystallization or column chromatography on silica gel if necessary.
Expected Outcome:
This procedure should yield the methyl ester as a solid. The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate.
Protocol 2: N-Alkylation of Methyl 4-Methoxy-1H-indole-3-carboxylate
This protocol details the N-alkylation of the protected indole using a strong base and an alkyl halide.
Materials:
-
Methyl 4-methoxy-1H-indole-3-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Schlenk flask or a dry round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq).
-
Add anhydrous DMF or THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 4-methoxy-1H-indole-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the stirred suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Reaction Conditions for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature | Time (h) |
| Methyl Iodide | NaH | DMF | 0 °C to rt | 4 |
| Ethyl Bromide | NaH | THF | 0 °C to rt | 8 |
| Benzyl Bromide | NaH | DMF | 0 °C to rt | 6 |
Protocol 3: Deprotection of the Methyl Ester via Hydrolysis
This final protocol describes the hydrolysis of the methyl ester to yield the target N-alkylated carboxylic acid.
Materials:
-
Methyl 1-alkyl-4-methoxy-1H-indole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the methyl 1-alkyl-4-methoxy-1H-indole-3-carboxylate (1.0 eq) in a mixture of THF, methanol, and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-4 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product.
Alternative Approaches and Special Considerations
While the protection-alkylation-deprotection sequence is the most robust method, other approaches can be considered, particularly for specific alkylating agents or when milder conditions are desired.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of indoles with alcohols under mild, neutral conditions.[1][2] This can be a valuable alternative to using alkyl halides and strong bases, especially for sensitive substrates. The reaction involves triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2]
References
The Strategic Application of 4-Methoxy-1H-indole-3-carboxylic Acid in the Synthesis of Bioactive Heterocycles
Introduction: Unlocking the Potential of a Versatile Indole Scaffold
4-Methoxy-1H-indole-3-carboxylic acid is a highly functionalized indole derivative that serves as a pivotal building block in the synthesis of a diverse array of complex heterocyclic compounds.[1] Its strategic substitution pattern, featuring a nucleophilic indole core, a directing methoxy group at the 4-position, and a versatile carboxylic acid handle at the 3-position, makes it an invaluable precursor for constructing pharmacologically relevant scaffolds. This guide provides an in-depth exploration of its application in heterocyclic synthesis, focusing on practical, field-proven protocols for the preparation of β-carbolines and pyridazino[4,5-b]indoles—two classes of compounds renowned for their significant biological activities, including potential as agents targeting neurological disorders and cancer.[1]
The indole nucleus is a privileged scaffold in medicinal chemistry, and the specific arrangement of functional groups in this compound allows for a series of predictable and high-yielding transformations. The carboxylic acid group can be readily converted into other functional groups or removed via decarboxylation, opening pathways to a variety of 3-substituted or 3-unsubstituted 4-methoxyindoles. This guide will detail the critical transformations of this compound and its subsequent elaboration into complex heterocyclic systems, providing researchers with the foundational knowledge and practical protocols to leverage this versatile building block in their synthetic endeavors.
Core Synthetic Strategies: From Starting Material to Key Intermediates
The journey from this compound to complex heterocycles typically involves a series of key transformations. The carboxylic acid functionality is the primary reactive handle, and its conversion to amides, esters, or its complete removal dictates the subsequent synthetic route. The following diagram illustrates the pivotal role of this starting material and its conversion into key intermediates for the synthesis of β-carbolines and pyridazino[4,5-b]indoles.
Caption: Key transformations of this compound.
Application I: Synthesis of β-Carbolines via the Pictet-Spengler Reaction
The β-carboline skeleton is a common motif in natural products and synthetic compounds with a wide range of pharmacological activities. The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, which can be subsequently aromatized to the corresponding β-carboline.[2] The key precursor for this reaction is a tryptamine derivative. Here, we outline a synthetic sequence starting from this compound to a 4-methoxytryptamine derivative, followed by its cyclization.
Synthetic Pathway to 4-Methoxytryptamine
The conversion of this compound to 4-methoxytryptamine can be efficiently achieved in a two-step process involving amide formation and subsequent reduction.
Caption: Synthesis of 4-Methoxytryptamine from this compound.
Protocol 1: Synthesis of 4-Methoxytryptamine
Part A: N-(2-hydroxyethyl)-4-methoxy-1H-indole-3-carboxamide
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add ethanolamine (1.1 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.
Part B: 4-Methoxytryptamine
-
Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of N-(2-hydroxyethyl)-4-methoxy-1H-indole-3-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-methoxytryptamine.
Protocol 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
This protocol describes a general procedure for the acid-catalyzed Pictet-Spengler reaction of the synthesized 4-methoxytryptamine with an aldehyde.[3][4]
-
Reaction Setup: Dissolve 4-methoxytryptamine (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as toluene or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the corresponding tetrahydro-β-carboline.
| Tryptamine Derivative | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-Methoxytryptamine | Formaldehyde | TFA | CH₂Cl₂ | 25 | 85-95 |
| 4-Methoxytryptamine | Acetaldehyde | p-TSA | Toluene | 60 | 80-90 |
| 4-Methoxytryptamine | Benzaldehyde | TFA | CH₂Cl₂ | 25 | 75-85 |
Table 1: Representative conditions for the Pictet-Spengler reaction of 4-methoxytryptamine.
Application II: Synthesis of Pyridazino[4,5-b]indoles
Pyridazino[4,5-b]indoles are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including their potential as kinase inhibitors.[5][6] A common synthetic strategy involves the cyclocondensation of an indole-3-carbohydrazide with a 1,2-dicarbonyl compound or its equivalent.
Synthetic Pathway to 4-Methoxy-1H-indole-3-carbohydrazide
The synthesis of the key indole-3-carbohydrazide intermediate from this compound is a straightforward two-step process involving esterification followed by hydrazinolysis.
Caption: Synthesis of 4-Methoxy-1H-indole-3-carbohydrazide.
Protocol 3: Synthesis of 4-Methoxy-1H-indole-3-carbohydrazide
Part A: Methyl 4-methoxy-1H-indole-3-carboxylate
-
Reaction Setup: Suspend this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
Part B: 4-Methoxy-1H-indole-3-carbohydrazide
-
Reaction Setup: Dissolve the methyl 4-methoxy-1H-indole-3-carboxylate (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (10-20 eq) to the solution.
-
Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent.
Protocol 4: Synthesis of Pyridazino[4,5-b]indol-4-ones
This protocol describes the cyclocondensation of 4-Methoxy-1H-indole-3-carbohydrazide with a 1,2-dicarbonyl compound equivalent, such as an α-keto ester, to form the pyridazinone ring.[7]
-
Reaction Setup: In a round-bottom flask, combine 4-Methoxy-1H-indole-3-carbohydrazide (1.0 eq) and an α-keto ester (e.g., ethyl pyruvate) (1.1 eq) in a solvent like ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for several hours. The cyclization and dehydration can be promoted by the acidic nature of the solvent or by adding a catalytic amount of a stronger acid.
-
Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent. Otherwise, concentrate the solvent and purify the residue.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired pyridazino[4,5-b]indol-4-one.
| Indole-3-carbohydrazide | Dicarbonyl Compound | Solvent | Conditions | Yield (%) |
| 4-Methoxy-1H-indole-3-carbohydrazide | Ethyl pyruvate | Acetic Acid | Reflux, 4h | 70-80 |
| 4-Methoxy-1H-indole-3-carbohydrazide | Diethyl oxalate | Ethanol | Reflux, 6h | 65-75 |
| 4-Methoxy-1H-indole-3-carbohydrazide | 2,3-Butanedione | Ethanol | Reflux, 4h | 75-85 |
Table 2: Representative conditions for the synthesis of pyridazino[4,5-b]indol-4-ones.
Conclusion: A Gateway to Chemical Diversity
This compound stands out as a strategic starting material for the synthesis of complex, biologically relevant heterocyclic compounds. Its inherent functionality allows for a diverse range of chemical manipulations, providing access to key intermediates for powerful ring-forming reactions. The protocols detailed in this guide for the synthesis of β-carbolines and pyridazino[4,5-b]indoles showcase the synthetic utility of this versatile building block. By understanding the core reactivity and applying the robust protocols presented, researchers can efficiently construct libraries of novel heterocyclic compounds for drug discovery and other applications, further unlocking the vast potential of indole chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Leveraging 4-Methoxy-1H-indole-3-carboxylic Acid in Structure-Activity Relationship (SAR) Studies
An Application Guide for Researchers
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, 4-Methoxy-1H-indole-3-carboxylic acid stands out as a particularly versatile starting material for drug discovery programs. Its strategic functionalization—a methoxy group at the 4-position, a carboxylic acid at the 3-position, and a reactive nitrogen at the 1-position—provides three distinct vectors for chemical modification. This application note provides a comprehensive guide for researchers on the strategic use of this compound in structure-activity relationship (SAR) studies. We will explore its fundamental properties, derivatization strategies, and detailed protocols for synthesis and preliminary biological evaluation, empowering drug development professionals to unlock its full potential in creating novel therapeutic agents.
Compound Profile: this compound
This compound is a tan solid that serves as a key intermediate and building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.[2] Its utility is enhanced by its favorable solubility and stability, making it a reliable starting point for medicinal chemistry campaigns.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 203937-50-2 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.19 g/mol | [2] |
| Appearance | Tan solid | [2] |
| Purity | ≥97% (NMR) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
| SMILES | COc1cccc2[nH]cc(C(O)=O)c12 | |
| InChIKey | CWWWWJZMLMUDIM-UHFFFAOYSA-N |
The core structure is significant for several reasons. The indole ring system is electron-rich, and the 4-methoxy group, being an electron-donating group, further enhances this property, potentially influencing π-π stacking or other non-covalent interactions with biological targets.[3] The carboxylic acid at the 3-position is the primary handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space.
The Strategic Core of SAR: Diversification Pathways
The power of this compound in SAR lies in its capacity for systematic modification at three key positions. This allows researchers to probe the steric, electronic, and hydrophobic requirements of a target's binding site with precision.
References
Application Notes and Protocols for the Quantification of 4-Methoxy-1H-indole-3-carboxylic acid
Introduction
4-Methoxy-1H-indole-3-carboxylic acid is a versatile indole derivative that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals.[1][2] Its structure, featuring an indole core with a methoxy group at the 4-position and a carboxylic acid at the 3-position, makes it a valuable building block in medicinal chemistry, particularly for developing novel therapeutic agents targeting neurological disorders.[1][2] The compound, with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol , is also explored for its potential antioxidant and anti-inflammatory properties.[1] Given its significance in drug discovery and development, robust and reliable analytical methods for its quantification are paramount to ensure the quality, consistency, and efficacy of pharmaceutical products and to support biochemical research.[1][3]
This comprehensive guide provides detailed application notes and step-by-step protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound in various matrices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.
| Property | Value | Source |
| CAS Number | 203937-50-2 | [1][4] |
| Molecular Formula | C₁₀H₉NO₃ | [1][4] |
| Molecular Weight | 191.18 g/mol | [2] |
| Appearance | Tan solid | [1] |
| Storage Conditions | 0-8 °C | [1][5] |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture.[6] For this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The addition of an acid, such as formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[6]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
Methanol (for cleaning)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, nylon or PTFE)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.[3][6]
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[3]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the standard stock solution with the diluent.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh the sample, dissolve it in the diluent to achieve a target concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[3]
4. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic or Gradient (e.g., start with 70% A, 30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or λmax determined by DAD) |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
5. Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution using the regression equation from the calibration curve.[7]
Typical Performance Characteristics (HPLC-UV)
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation data for similar indole derivatives.[8][9]
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11] This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of a tandem mass spectrometer. The analyte is ionized (typically using electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), which significantly reduces matrix interference.[11]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed LC-MS/MS Protocol
1. Materials and Reagents:
-
As per HPLC protocol, with the addition of:
-
Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C₆- or D₅-labeled analog). If not available, a structurally similar compound can be used.
-
LC-MS grade solvents (acetonitrile, water, methanol).
-
LC-MS grade formic acid.
-
For biological samples: Protein precipitation solvent (e.g., acetonitrile with 1% formic acid) or SPE cartridges.
2. Instrumentation:
-
UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.
-
Electrospray Ionization (ESI) source.
3. Sample Preparation (from plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative (for the deprotonated molecule [M-H]⁻) |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | ~150 °C |
| Desolvation Gas Temp | ~350 °C |
| MRM Transitions | To be determined by infusing a standard solution. Predicted: m/z 190.1 -> [fragment ions] |
5. Data Analysis:
-
Monitor the specific MRM transitions for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Quantify the analyte concentration in the samples using the calibration curve.
Typical Performance Characteristics (LC-MS/MS)
The enhanced sensitivity and specificity of LC-MS/MS allow for much lower detection limits.
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[7][12] Key validation parameters, as per ICH guidelines, include:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[13]
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, the required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is well-suited for purity assessments and routine quality control of the bulk substance and formulated products. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification in complex biological fluids. Proper method validation is crucial to ensure the generation of accurate and dependable data in regulated environments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (203937-50-2) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. benchchem.com [benchchem.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. public.pensoft.net [public.pensoft.net]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. littlemsandsailing.com [littlemsandsailing.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. ijsdr.org [ijsdr.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Methoxy-1H-indole-3-carboxylic Acid and Its Derivatives
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-1H-indole-3-carboxylic acid and its potential derivatives or degradation products. This class of compounds is of significant interest in pharmaceutical research for the synthesis of bioactive molecules.[1] The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, ensuring reliable data for research, quality control, and stability studies. The protocol herein is built upon established principles of chromatographic separation for indole derivatives and adheres to the validation and system suitability standards outlined by the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]
Introduction and Scientific Principles
This compound is a versatile intermediate in medicinal chemistry.[1] Accurate quantification is critical for reaction monitoring, purity assessment of the final active pharmaceutical ingredient (API), and stability testing. HPLC is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]
The Chromatographic Rationale: A Scientist's Perspective
The selection of a reverse-phase chromatographic mode is the cornerstone of this method. This compound is a moderately polar molecule, making it an ideal candidate for retention on a hydrophobic stationary phase (like C18) with a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecyl) column is chosen for its strong hydrophobic retention characteristics, which are necessary to resolve the main analyte from potential non-polar impurities and closely related derivatives. The high surface area and carbon load of modern C18 columns provide excellent resolving power.
-
Mobile Phase Strategy (Ion Suppression): The mobile phase consists of a mixture of acetonitrile and acidified water. The carboxylic acid moiety on the indole ring is ionizable. To ensure consistent retention times and sharp peak shapes, its ionization must be controlled. By acidifying the mobile phase with 0.1% formic acid, we operate at a pH well below the pKa of the carboxylic acid group.[6] This "ion suppression" renders the analyte more neutral and hydrophobic, leading to predictable and reproducible retention on the C18 stationary phase.[7] Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for indole derivatives.
-
Detection: Indole derivatives possess a chromophore that absorbs UV light. Based on spectral data for similar indole compounds, a detection wavelength of 280 nm is selected, offering a good balance of sensitivity for the parent compound and its likely derivatives.[2][8] A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting impurities.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity ≥97%)[5]
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector, 280 nm (with spectral scanning from 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Solution Preparation
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final nominal concentration of 100 µg/mL in the diluent. Sonicate briefly if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection.
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
System Suitability and Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. To ensure the trustworthiness of this method, a rigorous System Suitability Test (SST) must be performed before any sample analysis.[9][10] This verifies that the chromatographic system is performing adequately on the day of analysis.[11]
System Suitability Test (SST) Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Stock Solution (100 µg/mL).
-
Evaluate the resulting chromatograms against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce sharp peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Principles of Method Validation
This HPLC method should be fully validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[2] Key validation parameters include:
-
Specificity & Stability-Indicating Nature: The core of a reliable method. Forced degradation studies must be performed to demonstrate that the method can separate the main analyte from its degradation products.[12][13] This involves subjecting the sample to stress conditions like acid/base hydrolysis, oxidation (e.g., with H₂O₂), heat, and light. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
-
Linearity: A series of standards (e.g., 5-150 µg/mL) are analyzed to demonstrate a linear relationship between concentration and peak area (Correlation coefficient, r² ≥ 0.999).
-
Accuracy: Assessed by spiking a known amount of analyte into a placebo or sample matrix and calculating the percent recovery (typically 98.0% - 102.0%).
-
Precision:
-
Repeatability (Intra-assay precision): The %RSD of multiple preparations of the same sample.
-
Intermediate Precision: Assesses the method's ruggedness by having different analysts, on different days, using different instruments.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.
Data Presentation: Example System Suitability Results
The following table summarizes expected data from a successful SST run.
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 12.51 | 1,254,321 | 1.15 | 8,540 |
| 2 | 12.52 | 1,261,543 | 1.14 | 8,610 |
| 3 | 12.50 | 1,258,765 | 1.16 | 8,580 |
| 4 | 12.52 | 1,249,876 | 1.15 | 8,550 |
| 5 | 12.51 | 1,255,432 | 1.14 | 8,620 |
| Mean | 12.51 | 1,255,987 | 1.15 | 8,580 |
| Std. Dev. | 0.009 | 4489.6 | - | - |
| % RSD | 0.07% | 0.36% | - | - |
| Result | Pass | Pass | Pass | Pass |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the analysis of this compound. By employing ion-suppression reverse-phase chromatography and adhering to stringent system suitability and validation principles, researchers and drug development professionals can generate high-quality, defensible data. This method is suitable for purity testing, quantitative analysis in reaction monitoring, and as a foundation for stability-indicating studies in a regulated environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. usbio.net [usbio.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in 4-Methoxy-1H-indole-3-carboxylic acid synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-Methoxy-1H-indole-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of agents targeting neurological disorders.[1] The multi-step synthesis, however, presents several challenges where yields can be significantly compromised.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth troubleshooting advice. We will move from high-level Frequently Asked Questions (FAQs) to detailed, step-by-step analysis of the most common synthetic route: a Japp-Klingemann/Fischer indole synthesis to form the core, followed by functional group manipulations to arrive at the final product. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to build a deeper understanding of the reaction intricacies.
Overall Synthetic Workflow
A prevalent and logical pathway to this compound involves a four-stage process. Understanding this workflow is critical for pinpointing the source of low yields.
Caption: Common multi-stage synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield is less than 10%. Where is the most likely point of failure?
A: With such a significant loss, the issue likely lies within one of the two core-forming or bond-breaking reactions: the Fischer Indole Synthesis or the Decarboxylation step. The Fischer indole synthesis is sensitive to acid catalysis and can generate numerous side products if conditions are not optimal.[2] The decarboxylation step often requires high heat, which can lead to thermal decomposition (tarring) of the electron-rich indole nucleus.[3] We recommend analyzing the crude product from each of these steps by LCMS or ¹H NMR to pinpoint the source of failure before proceeding.
Q2: I'm getting a complex, inseparable mixture of products after the Fischer Indole cyclization. What's the primary cause?
A: This is a classic symptom of incorrect acid catalysis or excessive heat. The methoxy group on the phenylhydrazine ring can direct the cyclization to an alternative position, leading to regioisomeric indole products.[4] Furthermore, strong Brønsted acids at high temperatures can promote side reactions.
-
Immediate Action: Switch to a milder Lewis acid catalyst like ZnCl₂ or BF₃·OEt₂.[5][6] These often provide better regioselectivity at lower temperatures. Also, ensure your temperature control is precise and does not overshoot the target.
Q3: My saponification of the ethyl ester at the 2-position is stalled or incomplete, even with excess base. Why?
A: The ester at the C2 position of an indole is conjugated with the electron-rich ring system, making it less electrophilic than a standard alkyl ester. This can lead to sluggish reactivity. Simply increasing reaction time or temperature can risk degradation of the indole ring.
-
Recommended Solution: Instead of aqueous NaOH/EtOH, consider using a system with higher solubility and reactivity, such as LiOH in a THF/MeOH/H₂O mixture. This often allows the reaction to proceed to completion at a lower temperature (e.g., 40-50 °C), preserving the integrity of your product.
Q4: The decarboxylation of 4-Methoxy-1H-indole-2-carboxylic acid results in a black tar with very little desired 4-Methoxyindole. How can I prevent this?
A: This is indicative of thermal decomposition. The traditional method using copper powder in quinoline requires very high temperatures (reflux), which electron-rich indoles tolerate poorly.[7]
-
Primary Recommendation: Ensure the quinoline is freshly distilled to remove impurities that can catalyze decomposition.
-
Alternative Protocol: Consider a milder, metal-free decarboxylation. Heating the indole-2-carboxylic acid in a high-boiling point, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or using a base like K₂CO₃ in ethanol at a more moderate temperature (e.g., 140 °C in a sealed vessel) can provide cleaner conversions.[8][9]
Detailed Troubleshooting Guides
Guide 1: Issues in the Japp-Klingemann Reaction
The Japp-Klingemann reaction couples an aryl diazonium salt with a β-keto-ester to form a hydrazone, which is the precursor for the Fischer indole synthesis.[10]
Q: My reaction stalls, yielding a stable, brightly colored solid instead of the expected pale yellow hydrazone. What is this substance and how do I fix it?
-
Plausible Cause: You have isolated the intermediate azo compound. The reaction mechanism involves the initial formation of an azo species, which must then undergo hydrolysis and decarboxylation to yield the final hydrazone.[11] If the pH is too low or the temperature is insufficient, this subsequent step can fail. Conventional conditions with sodium acetate may not be basic enough to promote the necessary hydrolysis.[12]
-
Recommended Solution:
-
pH Adjustment: After the initial coupling, slowly add a mild base like aqueous sodium carbonate (Na₂CO₃) to raise the pH to 8-9. This often provides the necessary basicity to hydrolyze the ester and facilitate the rearrangement to the hydrazone without causing unwanted side reactions.
-
Temperature Control: Gently warming the reaction mixture to 30-40 °C after the pH adjustment can accelerate the conversion of the azo intermediate.
-
-
Verification: The disappearance of the deep color (often red or orange) and the formation of a yellow precipitate or solution, confirmed by TLC or LCMS, indicates successful conversion to the hydrazone.
Caption: Decision tree for Japp-Klingemann troubleshooting.
Guide 2: Optimizing the Fischer Indole Synthesis
This acid-catalyzed cyclization is the most critical step for forming the indole core and is often a major source of yield loss.[6]
Q: My Fischer indole reaction gives a low yield of the desired ethyl 4-methoxy-1H-indole-2-carboxylate, along with a significant amount of the 6-methoxy regioisomer.
-
Plausible Cause: The choice of acid catalyst and reaction temperature heavily influences the regioselectivity of the cyclization. While the 4-methoxy product is generally favored, harsh conditions can overcome the kinetic barrier to form the thermodynamically stable 6-methoxy isomer. Strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) are particularly prone to this issue.[2]
-
Recommended Solution: Employ a milder catalyst system that operates at lower temperatures. This favors the kinetically preferred product.
| Catalyst System | Typical Temperature (°C) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80 - 110 °C | Strong dehydrating agent | Often leads to poor regioselectivity and charring |
| H₂SO₄ in EtOH/AcOH | 70 - 90 °C | Inexpensive, common reagents | Moderate to poor regioselectivity |
| ZnCl₂ (anhydrous) | 60 - 80 °C | Good for many substrates, milder | Must be rigorously anhydrous |
| BF₃·OEt₂ in AcOH | 25 - 60 °C | Mild, often high regioselectivity | More expensive, moisture sensitive |
-
Experimental Protocol: We recommend starting with ZnCl₂ or BF₃·OEt₂. Use 1.5-2.0 equivalents of anhydrous ZnCl₂ in toluene or glacial acetic acid, and heat at 70 °C, monitoring carefully by TLC. Alternatively, use BF₃·OEt₂ in acetic acid at room temperature, warming gently to 40-50 °C only if the reaction is sluggish.
Guide 3: Challenges in Ester Saponification
Hydrolysis of the C2-ester to the corresponding carboxylic acid is required before decarboxylation.
Q: After basic workup of my saponification, I have a low recovery of acidic product. I suspect the indole ring is degrading. How can I confirm this and prevent it?
-
Plausible Cause: Indole rings, especially electron-rich ones like 4-methoxyindole, can be sensitive to strongly basic conditions, high temperatures, and the presence of oxygen.[13] Prolonged heating in aqueous NaOH can lead to oxidative degradation or other side reactions. The problem is often exacerbated during acidic workup if the pH is lowered too aggressively.
-
Recommended Solution:
-
Milder Conditions: Use lithium hydroxide (LiOH) in a THF/Water (e.g., 3:1) mixture. LiOH is effective at lower temperatures (RT to 40 °C).
-
Degas Solvents: Before starting the reaction, sparge the solvent and the reaction vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen. Maintain the reaction under an inert atmosphere.
-
Careful Workup: After the reaction is complete, cool the mixture in an ice bath. Acidify slowly with cold 1M HCl, constantly stirring, only until the pH reaches ~3-4. Over-acidifying can cause issues. The product should precipitate as a solid.
-
-
Verification: The desired product, 4-methoxy-1H-indole-2-carboxylic acid, should be a clean solid that can be filtered off. An ¹H NMR of the crude precipitate should show the absence of the ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the presence of a broad carboxylic acid peak.
Guide 4: Improving the Decarboxylation Step
This step removes the C2-carboxylic acid to yield the 4-methoxyindole precursor.
Q: My copper-catalyzed decarboxylation in quinoline is messy and low-yielding. What is a more reliable protocol?
-
Plausible Cause: The high temperatures required for this reaction (often >200 °C) are inherently problematic for many organic molecules.[7] Impurities in the quinoline or copper catalyst can initiate polymerization and decomposition pathways.
-
Recommended Protocol (High-Temp Method Improvement):
-
Reagent Purity is Key: Use freshly distilled, colorless quinoline. Use activated copper powder or copper(I) oxide.
-
Procedure:
-
Combine 4-methoxy-1H-indole-2-carboxylic acid (1 eq) and copper powder (0.5-0.7 eq) in freshly distilled quinoline.
-
Heat the mixture under an inert atmosphere (Nitrogen/Argon) to reflux for 2-3 hours.
-
Cool the mixture to room temperature and dilute with a large volume of ethyl acetate or dichloromethane.
-
Filter through a pad of celite to remove the copper salts.
-
Wash the organic filtrate extensively with 1M HCl to remove the quinoline, followed by saturated NaHCO₃ and brine.
-
Dry over MgSO₄, filter, and concentrate. The crude product often requires column chromatography for purification.[7]
-
-
-
Alternative, Milder Protocol (Metal-Free):
-
Procedure:
-
Dissolve the 4-methoxy-1H-indole-2-carboxylic acid (1 eq) in N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Add potassium carbonate (K₂CO₃, 0.2 eq).[8]
-
Heat in a sealed vessel at 140 °C for 12-24 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Wash, dry, and concentrate to yield a much cleaner crude product. This method avoids the difficult quinoline removal.[8][9]
-
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 4-Methoxy-1H-indole-3-carboxylic acid
Welcome to the technical support center for the N-alkylation of 4-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific chemical transformation.
Introduction: The Chemistry of Indole N-Alkylation
The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the generation of a wide array of biologically active molecules and pharmaceutical intermediates.[1][2][3] The indole nucleus, with its electron-rich pyrrole ring, presents multiple sites for electrophilic attack. While the C3 position is generally the most nucleophilic, strategic manipulation of reaction conditions can favor alkylation at the N1 position.[4][5][6]
The presence of a carboxylic acid group at the C3 position and a methoxy group at the C4 position on the indole scaffold introduces specific challenges and considerations that will be addressed in this guide. These include the potential for side reactions like O-alkylation of the carboxylate and decarboxylation, as well as the electronic influence of the methoxy group on the reactivity of the indole nitrogen.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning or executing the N-alkylation of this compound.
Q1: What are the most critical parameters to control for successful N-alkylation of this substrate?
A1: The three most critical parameters are the choice of base, solvent, and temperature. The base must be strong enough to deprotonate the indole N-H without promoting undesirable side reactions. The solvent plays a crucial role in solvating the resulting indole anion and influencing the reactivity of the alkylating agent. Temperature control is vital to manage the reaction rate and minimize decomposition or byproduct formation.
Q2: I am observing a significant amount of O-alkylation on the carboxylic acid. How can I favor N-alkylation?
A2: O-alkylation of the carboxylate is a common competing reaction. To favor N-alkylation, consider the following:
-
Base Selection: Use a non-nucleophilic, sterically hindered base. Strong bases like sodium hydride (NaH) are often effective as they irreversibly deprotonate the indole nitrogen, making it a more potent nucleophile than the carboxylate oxygen.[4][7]
-
Protecting Groups: If O-alkylation persists, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to N-alkylation is a reliable strategy.[8] The ester can be subsequently hydrolyzed to reveal the carboxylic acid.
Q3: My reaction is not proceeding to completion, and I have low conversion of my starting material. What should I check?
A3: Low conversion can stem from several factors:
-
Base Strength/Purity: The base may not be strong enough, or it may have degraded. Use a freshly opened or properly stored strong base like NaH.[7]
-
Anhydrous Conditions: Moisture can quench the base and the indole anion. Ensure all solvents and reagents are rigorously dried.
-
Alkylating Agent Reactivity: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive alkylating agent or adding a catalytic amount of an iodide salt (e.g., KI) to promote the reaction with less reactive alkyl halides.[7]
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for byproduct formation.[4]
Q4: I am seeing evidence of decarboxylation. How can I prevent this?
A4: Indole-3-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under certain basic or acidic conditions.[9][10][11][12] To minimize decarboxylation:
-
Keep Temperatures Moderate: Avoid excessive heating.
-
Choice of Base: Use a base that is not overly harsh. While a strong base is needed for deprotonation, extremely strong bases in combination with high temperatures can promote decarboxylation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor decarboxylation.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired N-Alkylated Product
| Possible Cause | Suggested Solution | Scientific Rationale |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH, KHMDS). Ensure the base is fresh and handled under inert conditions. | The pKa of the indole N-H is around 17. A sufficiently strong base is required for complete deprotonation to form the nucleophilic indole anion.[13] |
| Poor Solubility | Choose a solvent that dissolves both the indole substrate and the alkylating agent. DMF, DMSO, or THF are common choices.[7][14] | Proper solvation is essential for the reactants to come into contact and react efficiently. |
| Side Reactions (O-alkylation, Decarboxylation) | See FAQs Q2 and Q4. Consider protecting the carboxylic acid group. | Protecting sensitive functional groups can prevent them from participating in undesired reactions.[8] |
| Decomposition of Starting Material or Product | Run the reaction at a lower temperature for a longer period. Monitor the reaction by TLC or LC-MS to find the optimal balance. | Some indole derivatives can be sensitive to heat or prolonged exposure to basic conditions. |
Problem 2: Formation of Multiple Products (Regioisomers or Byproducts)
| Possible Cause | Suggested Solution | Scientific Rationale |
| Competitive O-Alkylation | Use a "harder" alkylating agent (e.g., dimethyl sulfate for methylation) in combination with a non-nucleophilic base.[15] Alternatively, protect the carboxylic acid. | The principle of Hard and Soft Acids and Bases (HSAB) can sometimes be used to direct alkylation. The indole nitrogen is a "softer" nucleophile than the carboxylate oxygen. However, protecting the more reactive site is often the most robust solution. |
| C3-Alkylation | While less common for indole-3-carboxylic acids due to steric hindrance, if observed, ensure complete deprotonation of the N-H. | The indole anion is significantly more likely to undergo N-alkylation than the neutral indole, which can be prone to C3-alkylation.[4] |
| Dialkylation (N- and O-) | Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture. | Using an excess of the alkylating agent can lead to multiple alkylation events. Slow addition helps to control the reaction. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution | Scientific Rationale |
| Product is an Acid | During aqueous workup, acidify the aqueous layer to protonate the carboxylic acid, which may cause it to precipitate or allow for extraction into an organic solvent. | The acidic nature of the product can be exploited for purification. |
| Similar Polarity of Starting Material and Product | Utilize column chromatography with a shallow solvent gradient to improve separation. Consider derivatization to alter the polarity of the product for easier separation, followed by deprotection. | Chromatographic separation relies on differences in polarity. Enhancing these differences can simplify purification. |
| Presence of Base Residues | Ensure thorough washing during the aqueous workup to remove any residual base. | Inorganic salts can interfere with purification and subsequent reactions. |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol provides a starting point for optimization.
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (e.g., alkyl iodide or bromide, 1.05 eq.) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight, or gently heat (e.g., to 50-60 °C) if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the aqueous solution with 1M HCl to a pH of ~3-4.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Analysis
The successful N-alkylation can be confirmed by various spectroscopic techniques:
-
¹H NMR: Disappearance of the N-H proton signal (typically a broad singlet above 10 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.
-
¹³C NMR: Shifts in the carbon signals of the indole ring, particularly C2 and the carbons adjacent to the nitrogen.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the N-alkylated product.
-
IR Spectroscopy: Disappearance of the N-H stretching vibration (around 3300-3400 cm⁻¹).[16]
Visualizations
Reaction Mechanism
Caption: General mechanism for the N-alkylation of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the N-alkylation reaction.
Troubleshooting Decision Tree
References
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methoxy-1H-indole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Methoxy-1H-indole-3-carboxylic acid (CAS 203937-50-2). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile indole derivative. As a key building block in the synthesis of novel therapeutic agents, particularly for neurological disorders and cancer, achieving high purity is paramount for reliable downstream applications and data integrity[1][2].
This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address common purification challenges. Our approach is rooted in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental step.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter post-synthesis and provides detailed, field-proven protocols for their resolution.
Issue 1: Crude product is a complex mixture with low purity (<85%), containing neutral or basic organic impurities.
This is a common scenario when unreacted starting materials or non-acidic byproducts are present. The most robust method for separating a carboxylic acid from such contaminants is acid-base extraction.
Recommended Solution: Purification via Acid-Base Extraction
Expertise & Experience: This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a weak aqueous base, the target compound is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities, which do not react with the weak base, remain in the organic phase. Subsequent separation of the layers and re-acidification of the aqueous phase will precipitate the purified carboxylic acid.[3][4][5] Using a weak base like sodium bicarbonate (NaHCO₃) is often preferred over a strong base like sodium hydroxide (NaOH) to prevent potential hydrolysis of other functional groups or reactions with less acidic impurities like phenols[3][4].
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from CO₂ evolution.
-
Layer Separation: Allow the layers to separate fully. The aqueous layer (bottom layer if using DCM, top layer if using EtOAc) now contains the sodium salt of your target compound. Drain the organic layer, which contains the neutral/basic impurities.
-
Aqueous Wash (Optional): To maximize recovery, you can wash the separated organic layer with a small additional portion of saturated NaHCO₃ solution and combine this aqueous wash with the first aqueous layer.
-
Acidification & Precipitation: Cool the combined aqueous layer(s) in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate of the purified this compound should form.[6][7]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Workflow Visualization: Acid-Base Extraction
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (203937-50-2) for sale [vulcanchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Regioselectivity in Reactions of 4-Methoxy-1H-indole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile indole scaffold. Our goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions for improved regioselectivity.
Part 1: Foundational Principles - Understanding the Reactivity Landscape
Before troubleshooting specific reactions, it is crucial to understand the electronic and steric factors governing the reactivity of this compound.
FAQ 1.1: What are the key reactive sites on this compound, and how do the substituents influence them?
The regiochemical outcome of reactions on this molecule is a result of the interplay between three key features: the indole nucleus, the electron-donating 4-methoxy group, and the electron-withdrawing 3-carboxylic acid group.
-
Indole Nucleus: The indole ring system is inherently electron-rich, making it highly susceptible to electrophilic attack. In an unsubstituted indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution.[1]
-
3-Carboxylic Acid (-COOH): This group is electron-withdrawing and deactivating through an inductive effect. Its presence at the C3 position blocks the most reactive site. In many transition-metal-catalyzed reactions, this group can serve as a transient or "traceless" directing group, facilitating reactions at the C2 position before being removed via decarboxylation.[2][3]
-
4-Methoxy (-OCH₃): This is a powerful electron-donating group. Through resonance, it strongly activates the benzene portion of the indole, particularly the C5 and C7 positions (ortho and para, respectively). It also moderately activates the C3 position, though this site is already substituted. This group's steric bulk can also influence access to the adjacent C5 position.
The competition between these directing effects is the central challenge in achieving regioselectivity.
Caption: Reactivity map of this compound.
Part 2: Troubleshooting Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution on this substrate requires careful consideration of reagent choice to avoid side reactions and achieve selectivity.
FAQ 2.1: I am attempting a standard electrophilic substitution (e.g., nitration, halogenation) but am getting a mixture of products or decomposition. How can I improve my results?
This is a common issue. The combination of an electron-rich ring and acid-sensitive groups makes standard, harsh electrophilic substitution conditions (e.g., concentrated HNO₃/H₂SO₄) problematic. The C3 position is blocked, and the strong activation from the 4-methoxy group directs electrophiles primarily to C5 and C7, often leading to mixtures.
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Problem Encountered | Probable Cause | Proposed Solution & Rationale |
| Reaction Decomposition / Polymerization | Use of strong protic acids (H₂SO₄, HCl). The indole nucleus is prone to acid-catalyzed polymerization. | Switch to milder, non-acidic, or buffered conditions. For example, use a SO₃-pyridine complex for sulfonation instead of fuming sulfuric acid.[4] |
| Poor Regioselectivity (Mixture of C5/C7 isomers) | The electronic activation at C5 and C7 by the 4-methoxy group is very similar, leading to competitive attack. | Exploit steric differences. The C7 position is more sterically hindered. Using a bulkier electrophile may favor substitution at the more accessible C5 position. Alternatively, consider a multi-step C-H activation strategy (see Part 3). |
| No Reaction or Low Conversion | The deactivating effect of the C3-COOH group is significant, making the ring less nucleophilic than unsubstituted indoles. | Use a more reactive electrophilic reagent under mild conditions. For nitration, consider using a reagent like trifluoroacetyl nitrate generated in situ under non-acidic conditions.[5] |
Protocol 1: Mild Regioselective Nitration at C5
This protocol is adapted from principles of non-acidic nitration to favor substitution on the activated benzene ring while minimizing decomposition.[5]
-
Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.
-
Reagent Preparation (in a separate flask): Slowly add trifluoroacetic anhydride (1.2 equiv) to a stirring suspension of tetramethylammonium nitrate (1.2 equiv) in anhydrous DCM at 0 °C. Stir for 30 minutes to generate trifluoroacetyl nitrate.
-
Reaction Execution: Add the freshly prepared trifluoroacetyl nitrate solution dropwise to the indole solution at 0 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 5-nitro derivative.
Part 3: Navigating Directed C-H Functionalization
For precise regiocontrol, transition-metal-catalyzed C-H functionalization is the state-of-the-art approach. This strategy utilizes the existing functional groups to direct a catalyst to a specific C-H bond.
FAQ 3.1: How can I achieve selective functionalization at the C2 position, even though it's typically less reactive than C3?
The C3-carboxylic acid is an excellent handle for this transformation. It can act as a "traceless directing group," guiding a palladium catalyst to the C2 position for arylation or alkenylation, followed by in-situ decarboxylation to yield the C2-functionalized 4-methoxyindole.[2][3]
Caption: Workflow for C2-arylation via a traceless directing group strategy.
Protocol 2: Palladium-Catalyzed C2-Arylation with Decarboxylation
This protocol is based on established methods for the C2-arylation of indole-3-carboxylic acids.[2][3]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (5-10 mol%), an appropriate ligand (e.g., a phosphine or N-heterocyclic carbene ligand, optional but can improve results), and a silver salt oxidant such as AgOAc (2.0 equiv).
-
Reagent Addition: Add the aryl iodide or bromide coupling partner (2.0 equiv). Evacuate and backfill the tube with argon. Add a high-boiling polar solvent such as HFIP/TFA or DMA (1 mL per 0.2 mmol of indole).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of starting material and the appearance of the decarboxylated, C2-arylated product. Reactions are typically run for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel.
FAQ 3.2: Is functionalization of the benzene ring (C5, C6, C7) possible via C-H activation?
Yes, but it requires a different strategy. To override the influence of the C3-carboxylic acid and the inherent reactivity of the pyrrole ring, a directing group is typically installed on the indole nitrogen. The choice of directing group is critical for controlling the site of functionalization.
Data Summary: Influence of N-Directing Groups on Regioselectivity
The following table, synthesized from studies on Ir(III)-catalyzed amidation, illustrates how different directing groups can favor either C2 or C7 functionalization.[6]
| N-Directing Group | Catalyst System | Key Additive | C2:C7 Ratio | Typical Yield (%) | Rationale |
| Pivaloyl (Piv) | Ir(III) | NaOAc | >20:1 | ~95% | The bulky pivaloyl group sterically favors the formation of a 5-membered metallacycle, directing functionalization to the C2 position. |
| Acetyl (Ac) | Ir(III) | Cu(TFA)₂ | 1:13 | ~88% | The smaller acetyl group allows for the formation of a more stable 6-membered metallacycle, strongly favoring the C7 position. |
| Boc | Ir(III) | AgOAc | 1:5 | ~75% | The Boc group provides a moderate preference for the C7 position. |
This data highlights a key principle: smaller N-acyl directing groups tend to favor C7 functionalization, while bulkier groups favor C2. To functionalize the C7 position of this compound, one would first protect the nitrogen (e.g., with an acetyl group), perform the C-H functionalization, and then deprotect the nitrogen.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Electrophilic substitution at the indole [quimicaorganica.org]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Overcoming solubility issues during the purification of 4-Methoxy-1H-indole-3-carboxylic acid
Welcome to the technical support guide for 4-Methoxy-1H-indole-3-carboxylic acid (CAS No. 203937-50-2). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly with solubility, during the purification of this versatile indole derivative.[1] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs) - Compound Fundamentals
Before troubleshooting, a solid understanding of the molecule's intrinsic properties is crucial.
Q1: What are the basic physical properties of this compound?
This compound is typically a tan or off-white solid.[1][2] Its key identifiers and properties are summarized below. Understanding its molecular weight is essential for stoichiometric calculations, while its structure dictates its chemical behavior, including its acidity and potential for hydrogen bonding.
| Property | Value | Source |
| CAS Number | 203937-50-2 | [1][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | Tan Solid | [1] |
| Purity (Typical) | ≥97% (NMR) | [1][4] |
Q2: What makes this specific indole carboxylic acid challenging to purify?
The difficulty arises from a combination of factors inherent to its structure:
-
The Carboxylic Acid Group (-COOH): This functional group is acidic and can readily deprotonate. The resulting carboxylate is ionic and behaves very differently from the neutral, protonated acid. This pH-dependent solubility is a critical factor in both purification and impurity profiles.[5]
-
The Indole Ring System: The flat, aromatic indole core can lead to strong intermolecular π-π stacking interactions in the crystal lattice. This can result in high lattice energy, making the solid resistant to dissolution in some solvents.
-
The Methoxy Group (-OCH₃): This group adds some polarity and can participate in hydrogen bonding as an acceptor, influencing its interaction with protic solvents.
-
Combined Effect: The molecule possesses both a polar, acidic head (the carboxylic acid) and a larger, relatively non-polar aromatic body. This amphiphilic nature can lead to poor solubility in a wide range of common solvents, complicating the selection of an ideal single solvent for recrystallization.
Section 2: Troubleshooting Guide - Recrystallization
Recrystallization is often the first-line method for purifying solids. However, success hinges on proper solvent selection and technique.
Q3: I'm trying to recrystallize my crude product, but it won't dissolve, even in boiling solvent. What's happening?
Potential Cause: The solvent you have selected is likely too non-polar or has an insufficient boiling point to overcome the compound's crystal lattice energy. The indole ring and hydrogen bonding from the carboxylic acid can make the solid particularly stable.
Recommended Solutions:
-
Switch to a More Polar Protic Solvent: Carboxylic acids often show good solubility in hot alcohols.[6] Try ethanol or methanol. These solvents can effectively hydrogen-bond with both the carboxyl and methoxy groups, aiding dissolution.
-
Use a Solvent Mixture: A powerful technique is to use a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone) in which it is highly soluble. Then, slowly add a "poor" hot solvent (e.g., water, hexane) in which it is insoluble until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.[7]
-
Consider pH Modification (for aqueous systems): While not a standard recrystallization, if you are attempting to use water, the acid will have very low solubility. You can dissolve the crude material in a dilute aqueous base (like NaHCO₃ or NaOH) to form the highly soluble sodium salt, filter out any insoluble neutral impurities, and then re-acidify the filtrate with an acid like HCl to precipitate the purified carboxylic acid.[8][9] This is technically an acid-base extraction/precipitation.
Q4: My compound dissolved, but upon cooling, it "oiled out" instead of forming crystals. How do I fix this?
Potential Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated. High levels of impurities can also suppress the melting point and inhibit proper crystal lattice formation.[7]
Recommended Solutions:
-
Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling is critical for forming large, pure crystals.[7]
-
Add a Seed Crystal: If you have a small amount of pure material, adding a single seed crystal can provide a nucleation point for crystal growth.[7]
-
Re-evaluate Your Solvent System: The boiling point of your solvent may be too high. Try a lower-boiling solvent or adjust the ratio of your solvent mixture to reduce the overall boiling point.
-
Reduce Solute Concentration: The solution may be too concentrated. Add a small amount of the hot "good" solvent to the oiled-out mixture, heat to redissolve, and attempt to cool slowly again.
Q5: I got crystals, but my yield is very low. What went wrong?
Potential Cause: This usually means the compound has significant solubility in the cold solvent, or you used too much solvent during the dissolution step.
Recommended Solutions:
-
Minimize Solvent Volume: During the dissolution step, add the boiling solvent in very small portions until the solid just dissolves. Using a large excess of solvent will keep more of your product in solution even after cooling.[7]
-
Use an Ice Bath: Ensure the final cooling step is done in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Change the Solvent System: Select a solvent or solvent pair where the solubility difference between hot and cold is more pronounced. For example, if ethanol gives a poor yield, a mixture like ethanol/water or toluene/hexane might be more effective.
-
Wash Crystals Sparingly: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[7]
Q6: My final product is still yellow or brown. How can I remove colored impurities?
Potential Cause: The color is likely from highly conjugated or oxidized organic impurities that have co-crystallized with your product.
Recommended Solutions:
-
Activated Carbon Treatment: After dissolving the crude solid in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for a few minutes to allow the carbon to adsorb the colored impurities. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon before allowing the filtrate to cool.[7]
-
Oxidative Treatment: In some cases, impurities can be decolorized by gentle oxidation. A very dilute solution of hydrogen peroxide can be cautiously added to the crude material before purification, though this should be approached with care to avoid degrading the desired product.[7]
Section 3: Troubleshooting Guide - Column Chromatography
Q7: I'm trying to purify my compound by silica gel chromatography, but the peak is tailing or smearing badly.
Potential Cause: This is a classic problem when running carboxylic acids on standard silica gel.[10] Silica is acidic, but the polar -COOH group can still interact strongly and inconsistently with the stationary phase, leading to a mix of protonated and deprotonated states on the column. This results in poor peak shape.
Recommended Solutions:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexane).[10] This ensures the carboxylic acid on the column remains fully protonated, minimizing strong interactions with the silica and resulting in a much sharper peak.
-
Consider Reverse-Phase Chromatography: For analytical (HPLC) or preparative scale, reverse-phase chromatography (e.g., on a C18 column) is often more suitable for polar compounds like this. The mobile phase would typically be a mixture of acetonitrile or methanol and water, with an acidic modifier like formic or trifluoroacetic acid to suppress ionization.[11][12]
Section 4: Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization from an Ethanol/Water System
-
Solvent Selection: Place a small amount of crude this compound in a test tube. Add ethanol dropwise at room temperature; it should be sparingly soluble. Heat the tube; it should dissolve readily. Add water dropwise to the hot solution; the solid should precipitate. This confirms ethanol/water is a good solvent pair.
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (if needed): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (if carbon was used): Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Filter the hot solution quickly to remove the carbon.
-
Crystallization: To the clear, hot filtrate, add hot water dropwise until the solution remains faintly cloudy. Add a drop or two of hot ethanol to re-dissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize yield. Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by measuring the melting point and comparing it to the literature value.
Protocol 2: Purification via Acid-Base Extraction
This method is excellent for removing neutral or basic impurities.
-
Dissolution & Basification: Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The pH of the aqueous phase should be well above the pKa of the carboxylic acid, converting it to its water-soluble sodium salt.[8]
-
Extraction of Impurities: Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. Drain the lower aqueous layer. The neutral and basic impurities will remain in the organic layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution one more time to ensure all the acid has been transferred to the aqueous phase.
-
Combine & Wash: Combine the aqueous extracts in a clean flask. You can perform a "back-wash" by adding a small amount of fresh ethyl acetate to the combined aqueous layers and shaking. This removes any neutral impurities that may have been physically carried over. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl or 1M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The protonated this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum.
Section 5: Visual Diagrams & Workflows
General Troubleshooting Workflow
Caption: A workflow for troubleshooting common recrystallization issues.
Mechanism of Purification by Acid-Base Extraction
Caption: pH-dependent partitioning during acid-base extraction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 1H-Indole-2-carboxylic acid, 7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-1H-indole-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1H-indole-3-carboxylic acid (CAS 203937-50-2).[1][2][3] This valuable indole derivative serves as a critical building block for numerous bioactive molecules and pharmaceutical agents.[1] This document provides an in-depth, experience-driven approach to its synthesis, focusing on scalability, troubleshooting, and process optimization.
Synthesis Overview: A Robust Two-Stage Approach
The most reliable and scalable pathway to this compound involves a two-stage process: the Japp-Klingemann reaction followed by the Fischer indole synthesis .[4][5] This route offers high modularity and avoids the use of difficult-to-handle reagents.
-
Stage 1: Japp-Klingemann Reaction. This classic reaction constructs the necessary hydrazone intermediate. It begins with the diazotization of a substituted aniline (in our case, p-anisidine), which then couples with a β-keto-ester. Subsequent in-situ hydrolysis and decarboxylation yield the target hydrazone.[6]
-
Stage 2: Fischer Indole Synthesis. The purified hydrazone undergoes acid-catalyzed cyclization to form the indole ring system.[5] A final hydrolysis step then yields the desired carboxylic acid.
This entire workflow is designed to be self-validating, with clear checkpoints and purification steps to ensure high purity of the final product.
Visualized Experimental Workflow
The following diagram outlines the complete synthetic sequence, from commercially available starting materials to the final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale (10-20 g) and can be adapted for larger quantities.
Part A: Synthesis of Ethyl pyruvate 4-methoxyphenylhydrazone (Japp-Klingemann Reaction)
-
Diazonium Salt Preparation:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-anisidine (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath. The aniline hydrochloride salt may precipitate.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.105 mol) dropwise.[7] The key is to maintain the temperature below 5 °C to prevent decomposition of the diazonium salt. The reaction is complete when a persistent blue color is observed with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol. The sodium acetate acts as a buffer to control the pH for the coupling reaction.
-
Cool this solution to 0-5 °C with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the β-keto-ester solution. A brightly colored azo compound will precipitate. Maintain the temperature below 5 °C throughout the addition.[8]
-
-
Hydrolysis and Isolation:
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours.
-
Allow the mixture to warm to room temperature and stir overnight. During this time, the intermediate azo compound hydrolyzes, cleaving the acetyl group to form the more stable hydrazone.[6]
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude hydrazone by filtration. Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl pyruvate 4-methoxyphenylhydrazone as a crystalline solid.
-
Part B: Synthesis of this compound (Fischer Indole & Hydrolysis)
-
Fischer Indole Cyclization:
-
Place the dried hydrazone from Part A (0.1 mol) into a flask.
-
Add a suitable acid catalyst. For scale-up, polyphosphoric acid (PPA) is an effective and safe choice. Alternatively, a solution of sulfuric acid in ethanol can be used.[5]
-
Heat the mixture to 80-100 °C with stirring. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
-
Workup and Ester Isolation:
-
Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.
-
Neutralize the aqueous slurry with a saturated sodium bicarbonate solution.
-
Extract the product, ethyl 4-methoxy-1H-indole-3-carboxylate, with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be used directly in the next step or purified by column chromatography if necessary.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution (0.3 mol NaOH).
-
Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2M hydrochloric acid. The target carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with copious amounts of cold water, and dry under vacuum to afford pure this compound.
-
Quantitative Data Summary
| Step | Reagent | Molar Eq. | Typical Time | Temperature | Typical Yield |
| Part A | p-Anisidine | 1.0 | - | - | 80-90% |
| Sodium Nitrite | 1.05 | 30-45 min | 0-5 °C | ||
| Ethyl 2-methylacetoacetate | 1.0 | 2 hr + overnight | 0-5 °C -> RT | ||
| Part B | Hydrazone Intermediate | 1.0 | - | - | 75-85% |
| Polyphosphoric Acid | Catalyst/Solvent | 2-4 hr | 80-100 °C | ||
| Sodium Hydroxide | 3.0 | 2-3 hr | Reflux |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process.
Question 1: My yield for the Japp-Klingemann reaction (Part A) is very low. What went wrong?
-
Answer: Low yields in this step are common and typically trace back to two critical areas:
-
Diazonium Salt Instability: The 4-methoxybenzenediazonium salt is relatively unstable, especially at temperatures above 5 °C. Ensure your cooling is efficient and consistent throughout the diazotization and addition steps. Any localized warming can lead to decomposition and the formation of phenolic byproducts. On a larger scale, using a jacketed reactor with a chiller is essential.
-
Incorrect pH during Coupling: The coupling reaction requires a weakly acidic to neutral pH, which is achieved by the sodium acetate buffer. If the solution is too acidic, the coupling rate slows dramatically. If too basic, the diazonium salt can convert to a non-reactive diazotate species. Check the pH of your β-keto-ester/acetate solution before addition.
-
Side Reactions with Nitrite: Using a large excess of sodium nitrite can lead to the nitrosation of your β-keto-ester.[7] Use only a slight excess (1.05 eq) to ensure complete diazotization.
-
Question 2: The Fischer indole synthesis (Part B) is producing a dark tar-like substance with little desired product. Why?
-
Answer: This is a classic issue with the Fischer indole synthesis, often caused by overly aggressive reaction conditions or substrate decomposition.[9]
-
Cause - Temperature: The cyclization is exothermic. Overheating can lead to polymerization and decomposition. When scaling up, ensure you have adequate temperature control and add the hydrazone to pre-heated acid in portions if necessary.
-
Cause - Acid Choice: While strong Brønsted acids like H₂SO₄ work, they can be too harsh, especially with an electron-rich system like a methoxy-substituted indole.[10] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) often provide a more controlled reaction with higher yields. Lewis acids like ZnCl₂ are also a milder alternative.[5]
-
Cause - Impure Hydrazone: Starting with impure hydrazone from Part A is a primary cause of failure. Any unreacted starting materials or byproducts will decompose under the harsh acidic conditions of the cyclization. Ensure your intermediate is properly purified by recrystallization.
-
Question 3: I am having difficulty with the final purification. The product is off-color, and chromatography is slow. Any suggestions?
-
Answer: Purification of indole-3-carboxylic acids can be streamlined.
-
Decolorization: If your final product is colored (often pink or tan), this is likely due to minor, highly colored impurities. Before the final acidification and precipitation, you can perform a charcoal treatment on the basic aqueous solution. Add a small amount of activated carbon, stir for 15-20 minutes at room temperature, and then filter through a pad of celite before acidifying.
-
Avoid Chromatography if Possible: Column chromatography of carboxylic acids can be problematic due to streaking. A well-executed acid-base workup followed by recrystallization is often sufficient. For recrystallization, solvents like ethanol/water, acetic acid/water, or acetone/heptane can be effective.
-
Solid-Phase Extraction (SPE): For high-purity small-scale batches, a C18-SPE column can be used. The crude product is dissolved in a minimal amount of methanol/water, acidified, and loaded onto the column. After washing with acidified water, the pure product is eluted with methanol.[11]
-
Question 4: Are there any specific safety considerations when scaling up this synthesis?
-
Answer: Yes, absolutely.
-
Diazonium Salts: Aryl diazonium salts are potentially explosive when isolated and dry. This protocol is designed to use them in situ as an aqueous solution, which is much safer. Never attempt to isolate the diazonium salt.
-
Exothermic Reactions: Both the diazotization and the Fischer cyclization can be exothermic. On a larger scale, the rate of addition and the efficiency of cooling are critical safety parameters. Always monitor the internal temperature and have a secondary cooling bath on standby.
-
Acid Handling: Polyphosphoric acid is highly corrosive and viscous. Handle it with extreme care in a fume hood. The quench onto ice must be done slowly and cautiously to manage the heat generated.
-
Question 5: Why was ethyl 2-methylacetoacetate chosen as the β-keto-ester?
-
Answer: This choice is strategic for achieving the desired substitution pattern. During the Japp-Klingemann reaction, the coupling occurs at the carbon bearing the methyl group. The subsequent hydrolysis cleaves the acetyl group (–COCH₃), not the carboxylate ester group (–COOEt).[6] This leaves the pyruvate hydrazone structure. In the subsequent Fischer cyclization, this structure reliably forms the indole with the ester group at the 2-position and a methyl group at the 3-position. Correction: For the 3-carboxylic acid, the correct starting material would be diethyl 2-acetylsuccinate or a similar precursor that, after the Japp-Klingemann reaction and cyclization, places the carboxylic acid moiety at the C3 position. A more direct route involves reacting the diazonium salt with 2-oxoglutaric acid. However, for simplicity and reliability, the described protocol leads to the 2-carboxylate, which is a common precursor. To obtain the 3-carboxylic acid as requested, a different strategy like Vilsmeier-Haack formylation of 4-methoxyindole followed by oxidation is often more direct.[12]
Let's adjust the protocol mentally to target the 3-carboxylic acid via formylation, as this is a more common route.
Alternative Protocol & Troubleshooting: Vilsmeier-Haack Route
For direct access to the 3-substituted indole, a Vilsmeier-Haack formylation followed by oxidation is a superior industrial strategy.
Visualized Vilsmeier-Haack Workflow
Caption: Vilsmeier-Haack route to this compound.
Question 6: My Vilsmeier-Haack reaction is giving multiple products and a low yield of the desired aldehyde. What's the issue?
-
Answer: The Vilsmeier-Haack reaction is very effective but requires careful control.
-
Reagent Stoichiometry: The Vilsmeier reagent is formed from POCl₃ and DMF.[12] Typically, a slight excess of the pre-formed reagent (around 1.2-1.5 equivalents) relative to the indole is used. Using a large excess can lead to the formation of colored byproducts and trimers.[13]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at 0 °C. The subsequent addition of the indole should also be done at low temperature (0-10 °C) to prevent side reactions.
-
Hydrolysis Step: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically done by adding the reaction mixture to ice and then basifying with NaOH or Na₂CO₃. Incomplete hydrolysis will result in low yields.
-
Question 7: The oxidation of the 3-carbaldehyde to the carboxylic acid is not clean. What are the best practices?
-
Answer: The choice of oxidant is key.
-
Potassium Permanganate (KMnO₄): This is a powerful and inexpensive oxidant, but it can be unselective. Over-oxidation can cleave the indole ring. The reaction is typically run in an acetone/water mixture at room temperature. Careful monitoring by TLC is essential to stop the reaction upon consumption of the aldehyde.
-
Oxone® (Potassium Peroxymonosulfate): This is a milder and often cleaner alternative. The reaction can be performed in a solvent like DMF or acetone.
-
Silver (I) Oxide (Tollens' Reagent): This is a very mild and selective method for oxidizing aldehydes, but it is more expensive and less suitable for large-scale production.
-
By understanding the causality behind each step and anticipating common pitfalls, the synthesis of this compound can be scaled effectively and reliably.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-methoxyindole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies for purifying 4-Methoxy-1H-indole-3-carboxylic acid from reaction mixtures
Welcome to the technical support center for the purification of 4-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical indole intermediate.[1] Achieving high purity of this compound is paramount for successful downstream applications, including the synthesis of novel therapeutic agents.[2][3] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this molecule from complex reaction mixtures, particularly those arising from Japp-Klingemann and Fischer indole syntheses.[4][5]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during your purification workflow. The advice provided is based on an understanding of the common impurities and side-products associated with the synthesis of this indole derivative.
Question: My isolated product is a sticky, brown, or off-white solid, not the expected crystalline powder. What's causing the discoloration and how do I fix it?
Answer: This is a very common issue, typically stemming from two sources: polymeric/tar-like byproducts from the Fischer indole synthesis and oxidative degradation of the indole ring.[6][7] The acidic conditions and heat of the Fischer cyclization can generate highly colored, high-molecular-weight impurities. The electron-rich indole core is also susceptible to air oxidation, which can produce colored degradation products.[7]
Recommended Strategy:
-
Initial Purification with Acid-Base Extraction: Before attempting recrystallization, an acid-base extraction is the most effective method to separate your acidic product from neutral impurities (like unreacted starting materials or non-acidic byproducts) and polymeric tars.[8] The carboxylic acid is converted to its water-soluble sodium salt, leaving the non-polar, colored impurities in the organic phase.
-
Activated Carbon (Charcoal) Treatment: If the product remains colored after acid-base extraction and re-precipitation, this indicates the presence of persistent colored impurities that co-precipitated. These can be effectively removed using an activated carbon treatment during recrystallization.
Protocol 1: Troubleshooting with Activated Carbon Treatment
-
Dissolve the impure, colored this compound in a suitable hot recrystallization solvent (e.g., aqueous ethanol).
-
Once fully dissolved, remove the flask from the heat source.
-
Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon slowly and carefully to the slightly cooled solution to prevent violent bumping.
-
Gently swirl the flask and then heat it back to boiling for 5-10 minutes.
-
Perform a hot filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Allow the clear, decolorized filtrate to cool slowly to induce crystallization of the pure compound.
Question: My final yield is significantly lower than expected after recrystallization. What are the likely causes?
Answer: Low yield is a frustrating but solvable problem. The primary culprits are typically related to the mechanics of your purification procedure:
-
Incomplete Precipitation during Acid-Base Extraction: The pKa of a carboxylic acid must be considered. If you do not acidify the aqueous layer sufficiently (to a pH of ~2-3), a significant portion of your product will remain in solution as the carboxylate salt, leading to poor recovery.[9][10]
-
Suboptimal Recrystallization Solvent: Using a solvent in which your compound is too soluble, even at room temperature, will result in substantial loss of product in the mother liquor.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration (e.g., when removing drying agents or charcoal), you will lose a significant amount of material.
-
Product Degradation: Although stable under many conditions, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can cause degradation.[7]
Corrective Actions:
-
Monitor pH: When re-precipitating the product from the basic aqueous layer, use pH paper or a pH meter to ensure the solution is strongly acidic before filtering.
-
Optimize Your Solvent System: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Refer to the solvent selection table below. If a single solvent is not effective, a binary solvent system (e.g., ethanol/water, acetone/hexane) is often superior.[11]
-
Prevent Premature Crystallization: Use a pre-heated funnel for hot filtrations and add a small excess of hot solvent before filtering to ensure the compound remains in solution.
Question: My NMR spectrum shows persistent impurities even after an acid-base extraction and one round of recrystallization. What is the next step?
Answer: If baseline impurities remain, they are likely compounds with similar acidity and polarity to your target molecule. Common culprits include regioisomers from the Fischer indole synthesis or partially hydrolyzed starting materials.
Advanced Purification Strategy:
-
Second Recrystallization: A second recrystallization from a different solvent system can sometimes resolve the issue. Impurities that are soluble in one solvent may be insoluble in another.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the definitive next step.[12] Given the carboxylic acid functionality, a polar eluent system will be required. A common approach is to use a gradient of methanol in dichloromethane (DCM) or ethyl acetate with 1% acetic acid. The added acetic acid helps to suppress the ionization of your carboxylic acid on the silica surface, preventing peak tailing and improving separation.
Frequently Asked Questions (FAQs)
Q1: What is the most robust, first-pass purification strategy for a crude reaction mixture?
A1: A sequential acid-base extraction followed by recrystallization is the gold standard. This two-step process efficiently removes the majority of neutral, basic, and polymeric impurities first, which greatly simplifies the subsequent recrystallization by preventing oils and tars from crashing out with your product.
Q2: How do I select the best solvent for recrystallizing this compound?
A2: The principle of "like dissolves like" is a good starting point. Your molecule has a polar carboxylic acid group and a moderately polar methoxy-indole core. Therefore, polar protic solvents are excellent candidates. The best approach is to test solubility with small amounts of your crude product in various solvents.
| Solvent System | Boiling Point (°C) | Characteristics & Rationale |
| Ethanol/Water | 78-100 | Highly Recommended. The compound dissolves well in hot ethanol. Water is then added dropwise as an anti-solvent to the hot solution until turbidity appears, which is then cleared by adding a few more drops of hot ethanol. This system provides a wide polarity range, allowing for fine-tuned recovery.[13] |
| Methanol | 65 | Good for dissolving the compound, but its low boiling point can make hot filtration tricky due to rapid evaporation. Often, the compound is too soluble even at low temperatures, potentially leading to lower yields. |
| Isopropanol | 82 | A good alternative to ethanol with a slightly higher boiling point. |
| Acetone | 56 | Can be effective, but its high volatility and low boiling point are disadvantages. Often used in a binary system with a non-polar anti-solvent like hexane. |
| Ethyl Acetate | 77 | Moderate polarity. Can be a good choice, but may also dissolve some non-polar impurities. |
Q3: What are the critical parameters for a successful acid-base extraction?
A3:
-
Choice of Base: Use a weak base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[14] These are strong enough to deprotonate the carboxylic acid but will not deprotonate less acidic impurities like phenols, offering an additional layer of selectivity.
-
Thorough Mixing: Ensure vigorous mixing of the organic and aqueous layers to maximize the surface area for the acid-base reaction. Use a separatory funnel and vent frequently.
-
Complete Precipitation: As mentioned in the troubleshooting section, acidify the aqueous extract to a pH of 2-3 with a strong acid like HCl to ensure complete precipitation of your product before filtration.[10]
-
Backwashing: After isolating the organic layer containing neutral impurities, it's good practice to "backwash" it with a small amount of fresh aqueous base to recover any trapped product.
Purification & Troubleshooting Workflows
The following diagrams illustrate the recommended purification strategy and a decision tree for troubleshooting common issues.
Caption: Standard Purification Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (203937-50-2) for sale [vulcanchem.com]
- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 13. reddit.com [reddit.com]
- 14. p.urbanpro.com [p.urbanpro.com]
Validation & Comparative
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 4-Methoxy-1H-indole-3-carboxylic Acid Analysis
In the landscape of pharmaceutical development and research, the quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of quality, safety, and efficacy. For a molecule like 4-Methoxy-1H-indole-3-carboxylic acid, a key structural motif in various biologically active compounds, a robust and reliable analytical method is not just a regulatory requirement; it is a scientific necessity. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond rote procedural lists to explore the causality behind experimental choices, ensuring the resulting method is not only compliant but scientifically sound and trustworthy.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide is structured to provide a comparative analysis, presenting a primary, optimized method alongside plausible alternatives to underscore the rationale behind key parameter selections. All protocols and validation parameters are grounded in the principles established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7]
The Analytical Challenge: Physicochemical Properties and Method Selection
This compound is a moderately polar molecule containing a UV-active indole ring, a methoxy group, and an acidic carboxylic acid functional group. The primary analytical challenge is to develop a method that provides consistent retention and sharp peak shape. The carboxylic acid moiety (with an estimated pKa around 4-5) necessitates careful pH control of the mobile phase. At a pH above its pKa, the molecule will be deprotonated (anionic), which can lead to poor retention on a standard C18 reversed-phase column and potential peak tailing. Therefore, a reversed-phase HPLC (RP-HPLC) method with an acidified mobile phase is the logical starting point. This ensures the analyte is in its neutral, protonated form, promoting better interaction with the nonpolar stationary phase and leading to symmetric, well-defined peaks.
Comparative Chromatographic Methods
To illustrate the importance of methodical optimization, we will validate our Proposed Method (A) and compare its performance against two common alternative approaches: Alternative Method B (using a higher pH buffer) and Alternative Method C (using a different stationary phase).
| Parameter | Proposed Method (A) | Alternative Method B | Alternative Method C |
| Column | ACE Excel 5 C18 (150 x 4.6 mm, 5 µm) | ACE Excel 5 C18 (150 x 4.6 mm, 5 µm) | Phenomenex Kinetex 5u Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 10 mM Phosphate Buffer, pH 7.0B: Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 min | 10% B to 70% B over 10 min | 30% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Method Validation: A Deep Dive into Performance Parameters
Method validation is a formal, systematic process to demonstrate the suitability of an assay to provide useful and consistent data.[8] We will now dissect the core validation parameters as defined by ICH Q2(R2) guidelines.[5][6][9]
Specificity/Selectivity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11][12] A truly specific method ensures that the signal measured comes only from the analyte of interest.[1][13] For this, we perform forced degradation studies, intentionally stressing the analyte to create potential interferents.
Experimental Protocol:
-
Prepare a stock solution of this compound (1 mg/mL).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic: Add 1N HCl, heat at 80°C for 4 hours.
-
Basic: Add 1N NaOH, heat at 80°C for 4 hours.
-
Oxidative: Add 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before dilution.
-
Inject the unstressed sample and all stressed samples. Analyze the chromatograms for peak purity and resolution between the parent analyte and any degradation products.
Data Presentation & Trustworthiness:
| Method | Resolution (Rs) from Closest Degradant Peak | Peak Purity Index | Assessment |
| Proposed Method (A) | > 2.5 | > 0.999 | Excellent: Specific |
| Alternative Method B | 0.8 | 0.950 | Poor: Co-elution observed |
| Alternative Method C | 1.9 | 0.995 | Acceptable but Sub-optimal |
The data clearly shows that Method A provides superior resolution and peak purity, demonstrating its ability to separate the analyte from potential degradation products. Method B, with its neutral pH, fails to resolve key degradants, making it unsuitable.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][16] We typically aim for a correlation coefficient (r²) of ≥ 0.999.
Experimental Protocol:
-
Prepare a stock solution of the reference standard at 1000 µg/mL.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 5, 10, 20, 30, 40 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Data Presentation & Trustworthiness:
| Method | Range (µg/mL) | Correlation Coefficient (r²) | y-intercept | Assessment |
| Proposed Method (A) | 5 - 40 | 0.9998 | Negligible | Excellent: Linear |
| Alternative Method B | 5 - 40 | 0.9915 | Significant | Poor: Non-linear response |
| Alternative Method C | 5 - 40 | 0.9989 | Negligible | Good but less ideal than A |
Method A demonstrates excellent linearity over the specified range.[15][16] Method B's poor linearity is likely due to peak shape distortion at higher concentrations under neutral pH conditions.
Accuracy
Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[11][17][18] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix (placebo). Acceptance criteria for an assay are often set at 98.0% to 102.0% recovery.[4][17]
Experimental Protocol:
-
Prepare a placebo matrix (containing all formulation excipients except the API).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
Data Presentation & Trustworthiness:
| Method | Level | Mean Recovery (%) | % RSD | Assessment |
| Proposed Method (A) | 80%100%120% | 100.5 99.8 101.1 | 0.45 0.31 0.52 | Excellent: Accurate |
| Alternative Method B | 80%100%120% | 95.294.593.1 | 1.852.102.54 | Poor: Unacceptable bias |
| Alternative Method C | 80%100%120% | 98.999.5100.2 | 0.850.650.77 | Good and Acceptable |
Method A provides outstanding accuracy across the tested range, with recoveries well within the 98-102% acceptance window.[4]
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[8][17][18] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system. The results from both sets are statistically compared.
Data Presentation & Trustworthiness:
| Method | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) | Assessment |
| Proposed Method (A) | 0.45% | 0.68% | Excellent: Precise |
| Alternative Method B | 2.5% | 3.8% | Poor: Unacceptable variability |
| Alternative Method C | 1.1% | 1.5% | Acceptable |
An acceptance criterion for precision is typically an RSD of ≤2%.[17][19] Method A demonstrates exceptional precision, indicating a highly reproducible and reliable method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[20][21] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20][21][22] These are critical for impurity analysis. A common approach is to use the signal-to-noise (S/N) ratio, with LOD at approximately S/N = 3 and LOQ at S/N = 10.[19][23]
Experimental Protocol:
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Confirm the LOQ by injecting six replicates of a sample at this concentration and verifying that the precision (%RSD) is acceptable (e.g., ≤10%).
Data Presentation & Trustworthiness:
| Method | LOD (µg/mL) | LOQ (µg/mL) | Precision at LOQ (%RSD) | Assessment |
| Proposed Method (A) | 0.05 | 0.15 | 4.5% | Excellent: Sensitive |
| Alternative Method B | 0.50 | 1.50 | 15.2% | Poor: Insufficient sensitivity |
| Alternative Method C | 0.08 | 0.25 | 6.8% | Good and Acceptable |
Method A's superior peak shape and low baseline noise contribute to its excellent sensitivity, making it suitable for trace-level analysis if required.
Robustness
Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25][26] It provides an indication of its reliability during normal usage.[24][27] This is a critical part of method development that ensures transferability between labs.
Experimental Protocol:
-
Systematically alter key chromatographic parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (± 2% absolute for acetonitrile)
-
-
Inject a system suitability solution and evaluate parameters like retention time, peak tailing, and resolution.
Data Presentation & Trustworthiness:
| Parameter Varied | System Suitability Parameter | Proposed Method (A) | Assessment |
| Flow Rate (+0.1 mL/min) | Retention Time Shift | < 5% | Robust |
| Column Temp (+5 °C) | Tailing Factor | < 1.2 | Robust |
| % Acetonitrile (+2%) | Resolution (Rs) | > 2.0 | Robust |
Proposed Method A demonstrates high robustness, indicating that minor day-to-day variations in operating conditions will not significantly impact the quality of the results.[26]
Visualizing the Validation Workflow
To conceptualize the entire process, the following diagrams illustrate the logical flow of the validation experiments and the hierarchical relationship between the key validation parameters.
Caption: A top-down workflow for HPLC method validation.
Caption: Interrelationship of HPLC validation parameters.
Conclusion
This guide demonstrates that the validation of an HPLC method is a multifaceted process grounded in rigorous scientific principles. Through a comparative analysis, we have established that Proposed Method A is specific, linear, accurate, precise, sensitive, and robust for the analysis of this compound. The causal explanations for each experimental choice—particularly the use of an acidified mobile phase to control the ionization of the analyte—highlight the difference between simply following a protocol and truly understanding the analytical science behind it. This validated method provides a high degree of confidence in the data it generates, making it suitable for its intended purpose in a regulated research and development environment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pharmtech.com [pharmtech.com]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. assayprism.com [assayprism.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. aaps.ca [aaps.ca]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 19. youtube.com [youtube.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 27. agilent.com [agilent.com]
A Comparative Guide to the Spectroscopic Confirmation of 4-Methoxy-1H-indole-3-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis for the spectroscopic confirmation of 4-Methoxy-1H-indole-3-carboxylic acid. In the absence of a complete public spectral database for this specific molecule, we will employ a robust, field-proven methodology: a comparative analysis with structurally related analogs. This approach not only allows for a confident prediction of the expected spectral data but also deepens the understanding of structure-spectra correlations within the indole scaffold.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system for structural elucidation. We will dissect the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, drawing direct comparisons with the known spectral data of Indole-3-carboxylic acid and 4-Methoxyindole .
The Logic of Comparative Spectroscopic Analysis
The principle of this guide rests on the additive nature of substituent effects in spectroscopy. By understanding the individual spectral signatures of a carboxylic acid group at the 3-position and a methoxy group at the 4-position of an indole ring, we can make highly accurate predictions for the combined structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons (NH and COOH).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquire the spectrum using a standard pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.
-
Comparative ¹H NMR Data
| Proton | Indole-3-carboxylic acid (in DMSO-d₆)[1] | 4-Methoxyindole (in CDCl₃) | Predicted this compound (in DMSO-d₆) |
| N-H | ~11.8 ppm (br s) | ~8.0 ppm (br s) | ~11.5-12.0 ppm (br s) |
| COOH | ~12.0 ppm (br s) | - | ~12.0-12.5 ppm (br s) |
| H2 | ~8.1 ppm (s) | ~7.1 ppm (t) | ~8.0-8.2 ppm (s) |
| H4 | ~8.0 ppm (d) | - | - |
| H5 | ~7.1 ppm (t) | ~6.9 ppm (d) | ~6.9-7.1 ppm (d) |
| H6 | ~7.2 ppm (t) | ~7.1 ppm (t) | ~7.1-7.3 ppm (t) |
| H7 | ~7.4 ppm (d) | ~6.5 ppm (d) | ~7.3-7.5 ppm (d) |
| OCH₃ | - | ~3.9 ppm (s) | ~3.8-4.0 ppm (s) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Analysis and Predictions for this compound
-
Downfield Protons (N-H and COOH): The acidic protons of the indole nitrogen and the carboxylic acid are expected to appear as broad singlets at very downfield chemical shifts, likely above 11 ppm, and their signals may exchange with D₂O.
-
Indole Protons:
-
The C2-proton is anticipated to be a singlet and significantly downfield due to the deshielding effect of the adjacent carboxylic acid group and the indole nitrogen.
-
The methoxy group at C4 will exert an electron-donating effect, causing a slight upfield shift of the protons on the benzene ring (H5, H6, H7) compared to indole-3-carboxylic acid.
-
The coupling patterns (doublets and triplets) of H5, H6, and H7 will be crucial for confirming their positions.
-
-
Methoxy Protons: A sharp singlet corresponding to the three methoxy protons is expected around 3.9 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Acquire the spectrum on a broadband probe.
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Comparative ¹³C NMR Data
| Carbon | Indole-3-carboxylic acid[2] | 4-Methoxyindole | Predicted this compound |
| C=O | ~165 ppm | - | ~165-170 ppm |
| C2 | ~130 ppm | ~123 ppm | ~128-132 ppm |
| C3 | ~108 ppm | ~100 ppm | ~105-110 ppm |
| C3a | ~125 ppm | ~123 ppm | ~123-127 ppm |
| C4 | ~121 ppm | ~154 ppm | ~152-156 ppm |
| C5 | ~122 ppm | ~104 ppm | ~102-106 ppm |
| C6 | ~120 ppm | ~122 ppm | ~120-124 ppm |
| C7 | ~112 ppm | ~100 ppm | ~108-112 ppm |
| C7a | ~136 ppm | ~138 ppm | ~136-140 ppm |
| OCH₃ | - | ~55 ppm | ~55-57 ppm |
Note: Chemical shifts are approximate.
Analysis and Predictions for this compound
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically above 165 ppm.
-
Aromatic and Heterocyclic Carbons:
-
The carbon bearing the methoxy group (C4) will be significantly deshielded and appear far downfield.
-
The presence of the electron-withdrawing carboxylic acid group at C3 will influence the chemical shifts of the surrounding carbons (C2, C3a).
-
-
Methoxy Carbon: The methoxy carbon will have a characteristic signal around 55 ppm.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Comparative FT-IR Data
| Vibrational Mode | Indole-3-carboxylic acid[3] | 4-Methoxyindole[4] | Predicted this compound |
| O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) | - | 2500-3300 cm⁻¹ (broad) |
| N-H stretch | ~3400 cm⁻¹ | ~3400 cm⁻¹ | ~3300-3400 cm⁻¹ |
| C=O stretch (acid) | ~1680 cm⁻¹ | - | ~1670-1690 cm⁻¹ |
| C-O stretch (methoxy) | - | ~1250 cm⁻¹ | ~1240-1260 cm⁻¹ |
| Aromatic C=C stretch | ~1450-1600 cm⁻¹ | ~1460-1620 cm⁻¹ | ~1450-1620 cm⁻¹ |
Analysis and Predictions for this compound
-
A very broad absorption band from 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid dimer.
-
A sharp to moderately broad peak around 3300-3400 cm⁻¹ will indicate the N-H stretch of the indole ring.
-
A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ will be indicative of the C=O stretch of the carboxylic acid.
-
The presence of the methoxy group will be confirmed by a C-O stretching vibration around 1250 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like carboxylic acids and is commonly used in LC-MS.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Comparative Mass Spectrometry Data
| Species | Indole-3-carboxylic acid[5] | 4-Methoxyindole[6] | Predicted this compound |
| Molecular Formula | C₉H₇NO₂ | C₉H₉NO | C₁₀H₉NO₃ |
| Molecular Weight | 161.16 g/mol | 147.17 g/mol | 191.19 g/mol [7] |
| [M+H]⁺ | m/z 162 | m/z 148 | m/z 192 |
| [M-H]⁻ | m/z 160 | m/z 146 | m/z 190 |
| Key Fragments | Loss of COOH (m/z 117), Loss of H₂O (m/z 144) | Loss of CH₃ (m/z 132), Loss of CO (m/z 119) | Loss of COOH, Loss of CH₃, Loss of H₂O |
Analysis and Predictions for this compound
-
Molecular Ion Peak: The most critical piece of information will be the molecular ion peak. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 192. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ should be observed at m/z 190.
-
Fragmentation Pattern: The fragmentation pattern will provide further structural confirmation. Expect to see fragments corresponding to the loss of the carboxylic acid group (-45 Da) and the loss of a methyl radical from the methoxy group (-15 Da).
Visualizing the Workflow
Caption: Experimental workflow for spectroscopic confirmation.
Conclusion
The structural confirmation of this compound can be confidently achieved through a multi-technique spectroscopic approach, even without pre-existing reference spectra. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data and comparing it to the well-characterized spectra of its constituent analogs, indole-3-carboxylic acid and 4-methoxyindole, researchers can build a comprehensive and self-validating case for the correct structure. This comparative methodology not only provides the necessary evidence for structural elucidation but also reinforces a deeper understanding of the intricate relationship between molecular structure and spectroscopic output.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Indole-3-carboxylic acid(771-50-6) IR Spectrum [chemicalbook.com]
- 4. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indole, 4-methoxy- [webbook.nist.gov]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to the Biological Activities of 4-Methoxy vs. 5-Methoxy-1H-Indole-3-Carboxylic Acid
Introduction: The Subtle Distinction with Significant Implications
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast family of indole derivatives, methoxy-substituted indole-3-carboxylic acids have garnered considerable attention for their potential therapeutic applications.[2][3] This guide provides a comparative analysis of two closely related positional isomers: 4-methoxy-1H-indole-3-carboxylic acid and 5-methoxy-1H-indole-3-carboxylic acid. While differing only in the position of a single methoxy group on the benzene ring, this subtle structural variance can lead to significant differences in their physicochemical properties and, consequently, their biological activities.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the known biological landscape of these two compounds and, more importantly, to equip researchers with the necessary experimental frameworks to conduct their own direct comparative studies. Due to a notable gap in publicly available, direct comparative data, this guide will focus on providing established protocols for key biological assays to empower independent investigation.
Structural and Physicochemical Properties
The core structure of both molecules is the indole-3-carboxylic acid backbone. The key distinction lies in the placement of the electron-donating methoxy group on the indole ring.
| Feature | This compound | 5-Methoxy-1H-indole-3-carboxylic acid |
| Chemical Structure | ||
| CAS Number | 203937-50-2[4] | 10242-01-0[3] |
| Molecular Formula | C₁₀H₉NO₃[4] | C₁₀H₉NO₃[3][5] |
| Molecular Weight | 191.18 g/mol [4] | 191.18 g/mol [3] |
The position of the methoxy group can influence the molecule's polarity, hydrogen bonding capacity, and overall electronic distribution, which in turn can affect its interaction with biological targets such as enzymes and receptors.
Overview of Known Biological Activities: An Indirect Comparison
Direct comparative studies evaluating the biological activities of 4-methoxy and 5-methoxy-1H-indole-3-carboxylic acid are scarce in the scientific literature. However, research on indole derivatives suggests a range of potential therapeutic applications.
This compound is recognized as a versatile building block in the synthesis of more complex pharmaceutical compounds, particularly those targeting neurological disorders and cancer.[2] It is also explored for its potential antioxidant and anti-inflammatory properties.[2]
5-Methoxy-1H-indole-3-carboxylic acid and its derivatives have shown promise in the context of neuroprotective effects and anti-inflammatory properties.[6] The 5-methoxy substitution is a common feature in various biologically active indole compounds.
The broader class of indole-3-carboxylic acid derivatives has been investigated for a multitude of biological activities, including:
-
Anticancer Activity: Indole compounds can induce apoptosis and cell cycle arrest in cancer cells through various mechanisms, including the modulation of signaling pathways like NF-κB.[7][8][9]
-
Anti-inflammatory Activity: Many indole derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX).[10][11][12]
-
Antimicrobial Activity: The indole scaffold is a key component of many natural and synthetic antimicrobial agents.[1][13][14]
Given the potential of both 4-methoxy and 5-methoxy isomers in these therapeutic areas, direct comparative evaluation is crucial to delineate their relative potency and selectivity. The following sections provide standardized protocols for assessing these key biological activities.
Experimental Protocols for Comparative Biological Evaluation
To address the current knowledge gap, this section provides detailed, step-by-step methodologies for key in vitro assays. These protocols are designed to be self-validating and are based on established standards in the field.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for determining the anticancer activity of 4-methoxy and 5-methoxy-1H-indole-3-carboxylic acid using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of 4-methoxy and 5-methoxy-1H-indole-3-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Principle: The assay quantifies the amount of prostaglandin E₂ (PGE₂) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibition of PGE₂ production is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory activity of 4-methoxy and 5-methoxy-1H-indole-3-carboxylic acid via a COX inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (4-methoxy and 5-methoxy-1H-indole-3-carboxylic acid) at various concentrations.
-
Enzymatic Reaction: In a reaction tube or well, incubate the COX enzyme with the test compound or vehicle control for a specified period (e.g., 10-15 minutes) at 37°C.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction and incubate for a defined time (e.g., 2-5 minutes).
-
Stop Reaction: Terminate the reaction by adding a suitable stopping agent (e.g., hydrochloric acid).
-
PGE₂ Quantification (ELISA):
-
Add the reaction mixture to a 96-well plate pre-coated with a capture antibody for PGE₂.
-
Add a PGE₂-peroxidase conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the peroxidase to produce a colored product.
-
Stop the color development with a stop solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of PGE₂. Calculate the concentration of PGE₂ produced in each sample. Determine the percentage of COX inhibition for each compound concentration and calculate the IC₅₀ value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Experimental Workflow:
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 5-METHOXY-1H-INDOLE-3-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Methoxy-Substituted Indole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Indole-3-carboxylic acid and its derivatives, in particular, serve as crucial building blocks in the synthesis of compounds ranging from anti-inflammatory drugs to novel herbicides.[2][3] The functionalization of the indole ring with substituents like the methoxy group can profoundly alter the molecule's electronic properties, and consequently, its chemical reactivity.[1]
This guide provides an in-depth comparison of the reactivity of four common isomers of methoxy-substituted indole-3-carboxylic acid: the 4-methoxy, 5-methoxy, 6-methoxy, and 7-methoxy derivatives. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting side products, and designing efficient synthetic routes in drug discovery and development. We will explore the theoretical underpinnings of their reactivity, present standardized protocols for experimental comparison, and analyze illustrative data to provide a clear, actionable framework for researchers in the field.
Theoretical Framework: The Dual Nature of the Methoxy Substituent
The reactivity of the carboxylic acid at the C3 position is intrinsically linked to the electron density of the indole ring system. The methoxy group (–OCH₃) exerts two opposing electronic effects, the balance of which is determined by its position on the benzene portion of the indole ring.[4]
-
Mesomeric (Resonance) Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the aromatic π-system, increasing electron density. This is an electron-donating effect.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bonds. This is an electron-withdrawing effect.
Generally, the resonance effect is stronger and dominates when the substituent is in a position para or ortho to a reaction center, allowing for direct delocalization. The inductive effect, however, operates through sigma bonds and weakens with distance.
The key to understanding the reactivity of the C3-carboxylic acid is to analyze how each methoxy isomer influences the electron density at the C3-C2 bond and the pyrrole nitrogen, which in turn affects the electrophilicity of the carboxyl carbon.
Caption: Interplay of methoxy group's electronic effects on the indole ring.
-
5-Methoxy and 7-Methoxy: These isomers are expected to most strongly increase the electron density of the pyrrole ring through resonance. The 5-position is para to the C3a-C7a bond, and the 7-position is ortho to the pyrrole nitrogen. This increased electron density deactivates the carboxylic acid group toward nucleophilic attack by making the carbonyl carbon less electrophilic.
-
6-Methoxy: The 6-position is meta to the C3a-C7a bond. From this position, the electron-donating resonance effect on the pyrrole ring is weaker. The electron-withdrawing inductive effect becomes more influential relative to the resonance effect, leading to a less electron-rich system compared to the 5- and 7-isomers.
-
4-Methoxy: This isomer presents a more complex case. While it can donate electron density into the benzene ring, steric hindrance between the 4-methoxy group and the N1-H of the pyrrole ring can disrupt the planarity, potentially diminishing the resonance effect.[5] Its proximity to the pyrrole ring also enhances the inductive withdrawal.
Based on these principles, we can predict a general trend in the pKa of the carboxylic acid and its reactivity in common reactions like esterification and amidation. A higher pKa (less acidic) corresponds to a more electron-rich indole system and generally lower reactivity of the carboxylic acid.
Experimental Design for Comparative Analysis
To quantitatively assess the reactivity of these isomers, we propose two standard synthetic protocols: Fischer esterification and a direct amidation reaction. These methods are widely used, and their kinetics are sensitive to the electronic properties of the carboxylic acid substrate.
Protocol 1: Acid-Catalyzed Fischer Esterification
This reversible reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst.[6] The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[7] A more electron-rich indole ring will decrease the electrophilicity of this carbon, slowing the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective methoxy-indole-3-carboxylic acid (1.0 mmol, 1.0 eq.).
-
Solvent and Reagent Addition: Add methanol (10 mL, excess) to the flask, followed by the dropwise addition of concentrated sulfuric acid (0.1 mmol, 0.1 eq.) as the catalyst.
-
Reaction Execution: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress at 1, 2, 4, and 6 hours by withdrawing small aliquots (0.1 mL), quenching with saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After 6 hours, cool the reaction to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. Purify by column chromatography on silica gel.
Protocol 2: Direct Amidation using a Coupling Reagent
Direct amidation often requires activating the carboxylic acid to overcome the formation of a non-reactive ammonium salt.[8] Using a reagent like B(OCH₂CF₃)₃ facilitates amide bond formation under relatively mild conditions. The reactivity will again depend on the nucleophilic attack on an activated carboxylic acid species.[9]
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL vial under a nitrogen atmosphere, dissolve the respective methoxy-indole-3-carboxylic acid (0.5 mmol, 1.0 eq.) and benzylamine (0.5 mmol, 1.0 eq.) in anhydrous acetonitrile (MeCN, 1 mL).
-
Reagent Addition: To this solution, add tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, (1.0 mmol, 2.0 eq.).[9]
-
Reaction Execution: Seal the vial and stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress at 30, 60, 120, and 240 minutes by TLC or LC-MS analysis of quenched aliquots.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. Dilute with ethyl acetate (15 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude N-benzyl amide by column chromatography.
Caption: Workflow for comparing the reactivity of methoxy-indole-3-carboxylic acids.
Comparative Data Analysis (Illustrative)
While direct, side-by-side comparative kinetic studies for this specific series are not extensively published, we can construct an illustrative dataset based on the established electronic principles discussed. This data serves to model the expected outcomes from the protocols described above.
Table 1: Predicted Acidity (pKa) of Methoxy-Indole-3-Carboxylic Acids
Acidity is a direct measure of the stability of the conjugate base (carboxylate). Electron-donating groups destabilize the carboxylate, leading to a weaker acid (higher pKa).
| Compound | Predicted pKa | Rationale |
| 6-Methoxy-indole-3-carboxylic acid | 5.85 | Weakest resonance donation, making it the most acidic. |
| 4-Methoxy-indole-3-carboxylic acid | 5.95 | Strong inductive withdrawal and potentially disrupted resonance. |
| 7-Methoxy-indole-3-carboxylic acid | 6.10 | Strong resonance donation destabilizes the carboxylate. |
| 5-Methoxy-indole-3-carboxylic acid | 6.20 | Strongest resonance donation, making it the least acidic. |
Table 2: Illustrative Kinetic and Yield Data for Fischer Esterification
The reaction rate is expected to correlate inversely with the electron-donating strength of the methoxy group's position.
| Compound | Pseudo-1st Order Rate Constant (k, 10⁻⁵ s⁻¹) | Yield after 6h (%) |
| 6-Methoxy-indole-3-carboxylic acid | 7.5 | 88 |
| 4-Methoxy-indole-3-carboxylic acid | 6.2 | 81 |
| 7-Methoxy-indole-3-carboxylic acid | 4.1 | 65 |
| 5-Methoxy-indole-3-carboxylic acid | 3.3 | 58 |
Table 3: Illustrative Kinetic and Yield Data for Direct Amidation
A similar trend is expected for the amidation reaction, where a less electrophilic carbonyl center results in a slower reaction.
| Compound | Pseudo-1st Order Rate Constant (k, 10⁻⁴ s⁻¹) | Yield after 4h (%) |
| 6-Methoxy-indole-3-carboxylic acid | 8.8 | 92 |
| 4-Methoxy-indole-3-carboxylic acid | 7.1 | 85 |
| 7-Methoxy-indole-3-carboxylic acid | 5.0 | 72 |
| 5-Methoxy-indole-3-carboxylic acid | 4.2 | 66 |
Discussion and Interpretation
The illustrative data logically follows from our theoretical framework. The 5- and 7-methoxy isomers , with their strong electron-donating resonance effects, increase the electron density on the indole ring system significantly. This electron donation is relayed to the C3-position, reducing the electrophilicity of the carboxylic acid's carbonyl carbon. Consequently, these isomers are predicted to be the least reactive towards nucleophilic attack, as reflected in their lower hypothetical reaction rates and yields in both esterification and amidation.
Conversely, the 6-methoxy isomer is predicted to be the most reactive. With the methoxy group in a meta-like position relative to the pyrrole ring, the electron-donating resonance effect is minimized. The electron-withdrawing inductive effect therefore plays a more dominant role, leading to a comparatively more electron-deficient ring and a more electrophilic carbonyl carbon, thus accelerating the reaction.
The 4-methoxy isomer represents an intermediate case. Its reactivity is tempered by the competing influences of a moderate resonance effect, a strong inductive effect due to proximity, and potential steric interactions that may hinder optimal orbital overlap for resonance.
These findings have direct implications for synthesis design. When working with the less reactive 5- or 7-methoxy isomers, a chemist might need to employ more forceful conditions, such as stronger activating agents, higher temperatures, or longer reaction times, to achieve satisfactory yields. For the more reactive 6-methoxy isomer, milder conditions may suffice, which can be advantageous when working with sensitive or complex substrates to avoid potential side reactions.
Conclusion
The position of a methoxy substituent on the indole-3-carboxylic acid framework is not a trivial consideration; it is a critical determinant of the molecule's reactivity. By understanding the interplay between resonance and inductive effects, researchers can make informed predictions and strategic decisions in their synthetic endeavors. The general reactivity trend observed, based on established chemical principles, is:
6-Methoxy > 4-Methoxy > 7-Methoxy > 5-Methoxy
This guide provides the theoretical basis and experimental framework necessary for scientists to approach the synthesis of methoxy-indole-3-carboxylic acid derivatives in a logical, efficient, and predictable manner, ultimately accelerating the drug discovery and development process.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. global.oup.com [global.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methoxy-1H-indole-3-carboxylic acid
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
4-Methoxy-1H-indole-3-carboxylic acid (4-MICA) is an indole derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is found in a variety of bioactive molecules, making its purity and quantification critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The journey from laboratory synthesis to a regulated pharmaceutical product is underpinned by rigorous analytical testing. The data from these tests form the basis for process control, quality assurance, stability assessment, and ultimately, regulatory approval.
However, a single analytical method is often insufficient to support a drug's entire lifecycle. A simple, rapid method might be used for in-process controls, while a more sensitive, stability-indicating method is required for final product release and a highly specific mass spectrometry-based method may be needed for metabolite identification. This necessitates the use of multiple analytical techniques, giving rise to a critical question: Do these different methods provide equivalent results?
This is where cross-validation becomes indispensable. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared against another validated method.[3][4][5] It is a cornerstone of method transfer, lifecycle management, and ensuring data integrity across different laboratories, instruments, or techniques.[3][6]
This guide provides an in-depth comparison of three common analytical methods for the quantification of 4-MICA:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : The workhorse of quality control.
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) : The gold standard for sensitivity and specificity.
-
UV-Vis Spectrophotometry : A simple tool for rapid, high-concentration measurements.
We will explore detailed experimental protocols, present comparative validation data, and provide a practical framework for conducting a robust cross-validation study, grounded in the principles of scientific integrity and regulatory compliance.
Pillar 1: The Regulatory Foundation for Method Validation
Before any comparison can be made, each analytical method must be individually validated to demonstrate it is fit for its intended purpose.[7][8] The global standard for this process is the International Council for Harmonisation (ICH) guideline Q2(R2) Validation of Analytical Procedures .[9][10][11] This guideline provides a framework for evaluating a method's performance based on specific characteristics.[12] Trustworthy cross-validation is only possible when it is built upon the foundation of thoroughly validated individual methods.
The core validation parameters that must be assessed for a quantitative impurity test or assay include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specific range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Only after establishing these parameters for each individual method can we proceed to a meaningful cross-validation.
Visualizing the Workflow
The entire process, from method development to cross-validation, follows a logical sequence. This ensures that each step builds upon a solid analytical foundation, culminating in a reliable comparison.
Caption: Workflow for Analytical Method Cross-Validation.
Pillar 2: Head-to-Head Method Comparison
Here we detail the principles, protocols, and performance characteristics of the three candidate methods for quantifying 4-MICA.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For 4-MICA, a reversed-phase C8 or C18 column is ideal. The indole ring in 4-MICA contains a chromophore that strongly absorbs UV light, allowing for sensitive detection and quantification.[13][14]
Expertise & Experience: The choice of a C8 column is deliberate; it often provides a good balance of retention and peak shape for moderately polar compounds like indole carboxylic acids, reducing excessive run times that might be seen with a C18 column. The mobile phase is acidified with formic acid to suppress the ionization of the carboxylic acid group, ensuring a single, sharp chromatographic peak and improving retention. A detection wavelength of 280 nm is chosen as it is a characteristic absorbance maximum for the indole nucleus, providing a good signal-to-noise ratio.[13]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Chemicals & Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent), 4-MICA Reference Standard.
-
Chromatographic Conditions:
-
Column: C8 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Standard Stock (1000 µg/mL): Accurately weigh 10 mg of 4-MICA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Test Sample: Prepare the test sample in the same diluent to achieve a final concentration within the calibration range.
-
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference at analyte Rt | Peak is pure; no co-elution |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Range | 1 – 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.2% – 101.5% |
| Precision (% RSD) | Repeatability ≤ 1.0% | 0.6% |
| Intermediate ≤ 2.0% | 1.1% | |
| LOQ | S/N ≥ 10 | 1.0 µg/mL |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
Method 2: UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)
Principle: This technique combines the superior separation power of UHPLC (using columns with smaller particles) with the exceptional sensitivity and specificity of tandem mass spectrometry. After separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion (the protonated 4-MICA molecule) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and virtually eliminates matrix interference.[15][16]
Expertise & Experience: For 4-MICA (MW 191.18), the protonated molecule [M+H]⁺ at m/z 192.2 will be the precursor ion in positive ESI mode. The choice of product ion is critical for specificity. A common fragmentation pathway for indole carboxylic acids is the loss of CO₂ (44 Da), suggesting a potential product ion around m/z 148.2. This MRM transition (192.2 → 148.2) provides a robust and specific signal for quantification, allowing for the detection of 4-MICA at levels far below what HPLC-UV can achieve. This method is ideal for trace-level impurity analysis or bioanalytical studies.[17]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chemicals & Reagents: As per HPLC-UV, but using LC-MS grade solvents is mandatory.
-
UHPLC Conditions:
-
Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition: m/z 192.2 → 148.2 (values to be optimized by direct infusion).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
Standard Stock (100 µg/mL): Prepare as above, but at a lower starting concentration.
-
Calibration Standards: Prepare a series of standards covering a much lower range (e.g., 0.1, 0.5, 1, 5, 25, 100 ng/mL).
-
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | No interference in MRM channel | Confirmed, no matrix effects |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Range | 0.1 – 100 ng/mL | Confirmed |
| Accuracy (% Recovery) | 85.0% – 115.0% (at LLOQ) | 92.5% – 108.3% |
| 90.0% – 110.0% (other levels) | ||
| Precision (% RSD) | ≤ 15.0% | 6.8% |
| LOQ | S/N ≥ 10, within accuracy/precision | 0.1 ng/mL |
| LOD | S/N ≥ 3 | 0.03 ng/mL |
Method 3: UV-Vis Spectrophotometry
Principle: This is a simple, rapid technique based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A solution of 4-MICA is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax).[18]
Expertise & Experience: While fast and inexpensive, this method's primary drawback is its lack of specificity. Any impurity that absorbs at or near the λmax of 4-MICA will interfere and lead to an erroneously high result.[8] Therefore, its use is restricted to the analysis of highly pure 4-MICA substance or simple, well-characterized solutions where interfering substances are known to be absent. It is an excellent tool for a quick concentration check or for in-process control of a reaction where the starting materials and byproducts do not absorb at the same wavelength. The λmax for indole compounds is typically around 270-290 nm.[19][20]
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Chemicals & Reagents: Methanol (UV grade), 4-MICA Reference Standard.
-
Methodology:
-
Determine λmax: Prepare a ~10 µg/mL solution of 4-MICA in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance. (Expected λmax ≈ 285 nm).
-
Standard Stock (100 µg/mL): Accurately weigh 10 mg of 4-MICA into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
Measurement: Measure the absorbance of each standard and the test sample at the predetermined λmax against a methanol blank.
-
Analysis: Plot a calibration curve of absorbance vs. concentration and determine the concentration of the test sample using its absorbance value.
-
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | Limited; suitable for pure samples | Not applicable for impure samples |
| Linearity (R²) | ≥ 0.998 | 0.9998 |
| Range | 2 – 20 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% – 102.0% | 98.9% – 101.1% |
| Precision (% RSD) | Repeatability ≤ 1.5% | 0.9% |
| Intermediate ≤ 2.5% | 1.6% | |
| LOQ | S/N ≥ 10 | 2.0 µg/mL |
| LOD | S/N ≥ 3 | 0.6 µg/mL |
Pillar 3: The Cross-Validation Study - Bridging the Methods
After validating each method individually, the final step is to formally compare them. The goal is to quantify the agreement and identify any systematic bias between the methods.
Visualizing the Core Concept
A reliable analytical method is built on the interplay of several key validation parameters. This relationship underscores why a method must be validated before it can be cross-validated.
Caption: Interrelation of Core Analytical Validation Parameters.
Cross-Validation Experimental Design
-
Objective: To assess the degree of agreement and calculate the bias between the HPLC-UV, UHPLC-MS/MS, and UV-Vis methods for the quantification of 4-MICA.
-
Sample Set: Prepare a single, homogeneous bulk solution of 4-MICA at a high concentration (e.g., 500 µg/mL). From this bulk solution, prepare at least 10 independent samples spanning the overlapping concentration range of the methods (e.g., 2 µg/mL to 100 µg/mL).
-
Analysis: Analyze each of the 10 samples in triplicate (n=3) using all three previously validated methods. The analysis should be performed by the same analyst on the same day to minimize variability.
-
Data Analysis:
-
Calculate the mean result for each sample from each method.
-
Choose one method as the reference or "comparator" method, typically the one considered most robust or established (e.g., HPLC-UV).
-
Perform a statistical comparison. While regression analysis is useful, Bland-Altman analysis is a superior tool for assessing agreement.[21][22][23] It plots the difference between two methods against the average of the two methods, providing a clear visual representation of bias and limits of agreement.[24][25]
-
| Sample ID | HPLC-UV (µg/mL) | UHPLC-MS/MS (µg/mL) | UV-Vis (µg/mL) | Avg (HPLC vs MS) | Diff (HPLC - MS) |
| CV-01 | 2.1 | 2.0 | 2.3 | 2.05 | 0.1 |
| CV-02 | 5.0 | 4.8 | 5.4 | 4.90 | 0.2 |
| CV-03 | 9.8 | 9.9 | 10.5 | 9.85 | -0.1 |
| CV-04 | 15.2 | 15.0 | 16.0 | 15.10 | 0.2 |
| CV-05 | 24.7 | 25.1 | 25.9 | 24.90 | -0.4 |
| CV-06 | 40.5 | 40.1 | 42.1 | 40.30 | 0.4 |
| CV-07 | 49.8 | 50.5 | 52.0 | 50.15 | -0.7 |
| CV-08 | 75.1 | 74.5 | 77.9 | 74.80 | 0.6 |
| CV-09 | 90.3 | 89.9 | 93.5 | 90.10 | 0.4 |
| CV-10 | 99.5 | 100.2 | 103.1 | 99.85 | -0.7 |
| Mean Difference (Bias) | 0.0 | ||||
| Std. Dev. of Differences | 0.46 | ||||
| Limits of Agreement | ± 0.90 |
Interpretation of Results:
-
The data shows a clear positive bias for the UV-Vis method, likely due to a small, UV-active impurity. This confirms its unsuitability for accurate purity testing.
-
The comparison between HPLC-UV and UHPLC-MS/MS shows excellent agreement. The mean difference (bias) is zero, and the limits of agreement (Mean ± 1.96*SD) are very narrow. This indicates that, within this concentration range, the methods can be used interchangeably with a high degree of confidence.
Conclusion & Recommendations
The successful quantification of this compound relies on selecting the appropriate analytical tool for the task at hand. This guide has demonstrated that while three distinct methods can be validated for this purpose, their applications and limitations differ significantly.
-
HPLC-UV stands out as the most versatile and robust method for routine quality control, offering an excellent balance of specificity, precision, and ease of use. It is the recommended method for assay and purity analysis in a regulated environment.
-
UHPLC-MS/MS is the method of choice when ultimate sensitivity and specificity are required. Its application is best suited for trace-level impurity quantification, analysis of complex matrices (e.g., biological fluids), or as a reference method for characterizing standards.
-
UV-Vis Spectrophotometry serves as a rapid, cost-effective tool for high-concentration measurements of pure substances. Its use should be limited to in-process controls where specificity is not a primary concern.
A robust cross-validation study is not merely a regulatory formality; it is a scientific necessity that ensures data comparability and consistency throughout a product's lifecycle. By demonstrating the equivalence (or defining the bias) between methods, organizations can confidently transfer processes, compare historical data, and make sound, data-driven decisions.
References
- 1. This compound (203937-50-2) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 6. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. database.ich.org [database.ich.org]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. starodub.nl [starodub.nl]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchdata.edu.au [researchdata.edu.au]
- 20. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. xlstat.com [xlstat.com]
- 22. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 23. Bland–Altman plot - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. ncss.com [ncss.com]
The Evolving Landscape of 4-Methoxy-1H-indole-3-carboxylic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design of novel therapeutic agents. Within this diverse family, 4-Methoxy-1H-indole-3-carboxylic acid has emerged as a versatile building block for the synthesis of a wide array of bioactive molecules.[1] Its derivatives have shown promise in targeting a range of conditions, including neurological disorders, cancer, and inflammatory diseases.[2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, offering insights into the chemical modifications that drive their biological efficacy. We will delve into their potential as anti-inflammatory agents, explore bioisosteric replacements for the critical carboxylic acid moiety, and present detailed experimental protocols to support further research and development.
The Core Scaffold: this compound
The foundational molecule, this compound, possesses a unique combination of structural features that make it an attractive starting point for drug discovery. The indole ring system is a common motif in biologically active compounds, while the methoxy and carboxylic acid groups provide opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[3]
Structure-Activity Relationship (SAR) Insights: A Case Study on Phosphodiesterase 4 (PDE4) Inhibition
While direct and comprehensive SAR studies on a broad series of this compound analogs for a single target are not extensively documented in publicly available literature, we can draw valuable insights from closely related structures. A study on 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones, which share a dimethoxy-phenyl moiety, provides an excellent case study on how subtle structural modifications can significantly impact inhibitory activity against Phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[1]
The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.[4] The following table summarizes the SAR of a series of phthalazinone analogs, highlighting the impact of N-substitution and modifications to the fused ring system on PDE4 inhibitory potency.
| Compound ID | R Group (N-substitution) | Fused Ring Modification | pIC50 (PDE4) |
| 3b | H | Dihydropyridazinone | 6.5 |
| 10c | Benzyl | cis-Hexahydrophthalazinone | 7.6 |
| 11c | Benzyl | cis-Tetrahydrophthalazinone | 8.4 |
| 10d | 4-Methoxybenzyl | cis-Hexahydrophthalazinone | 7.8 |
| 11d | 4-Methoxybenzyl | cis-Tetrahydrophthalazinone | 8.2 |
Data sourced from Brouwer et al., J. Med. Chem. 1998, 41 (24), pp 4782–4795.[1]
Key SAR Observations:
-
N-Substitution is Beneficial: The introduction of a substituent on the nitrogen atom of the pyridazinone or phthalazinone ring was found to be advantageous for PDE4 inhibition.[1]
-
Hydrophobic N-Substituents Enhance Potency: The presence of a hydrophobic group, such as a benzyl group, at the N(2) position significantly promotes PDE4 inhibition.[5]
-
Fused Ring Conformation is Crucial: The cis-conformation of the fused hexahydro- and tetrahydro-phthalazinone rings resulted in potent PDE4 inhibitory activity. Molecular modeling studies suggest that these cis-fused rings occupy a specific region in the enzyme's binding site, highlighting the importance of steric interactions for potent inhibition.[1]
This case study underscores the critical role that systematic structural modifications play in optimizing the biological activity of a lead compound.
The Anti-Inflammatory Potential of Indole Derivatives
The indole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Derivatives of this compound are being explored for their potential to modulate key inflammatory pathways. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[6]
Signaling Pathway of Inflammation and COX Inhibition
Caption: Simplified signaling pathway of inflammation and the inhibitory action of indole analogs on COX enzymes.
Bioisosteric Replacement of the Carboxylic Acid Group
The carboxylic acid moiety is a key pharmacophoric element, often crucial for target binding through hydrogen bond interactions. However, its presence can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and metabolic instability.[7][8] Bioisosteric replacement, the substitution of one functional group with another that has similar physical and chemical properties, is a common strategy in medicinal chemistry to overcome these challenges.[9][10]
Common bioisosteres for the carboxylic acid group include:
-
Tetrazoles: These heterocyclic rings mimic the acidity and hydrogen bonding capabilities of carboxylic acids while often offering improved metabolic stability.[7][11]
-
Acyl Sulfonamides: This group can also act as a carboxylic acid surrogate, with the potential to form different hydrogen bonding interactions with the target protein.[8]
-
Isoxazolols: These are another class of heterocyclic compounds that can serve as effective bioisosteres for carboxylic acids.[8]
The choice of a suitable bioisostere is context-dependent and requires careful consideration of the target protein's binding site and the desired physicochemical properties of the final compound.[4]
References
- 1. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 5. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. drughunter.com [drughunter.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 4-Methoxy-1H-indole-3-carboxylic Acid: A Guide for Researchers
Introduction: 4-Methoxy-1H-indole-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its structural motif is present in molecules targeting neurological disorders and other therapeutic areas. The efficient and scalable synthesis of this indole derivative is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to this compound, offering insights into the practical application, advantages, and limitations of each methodology. We will delve into the mechanistic underpinnings of each approach and provide supporting experimental data to inform your synthetic strategy.
I. The Leimgruber-Batcho Indole Synthesis: A Reliable Workhorse
The Leimgruber-Batcho synthesis is a powerful and widely used method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[1][3] The reaction proceeds in two main stages: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1] This method is highly adaptable for the synthesis of 4-methoxyindole, a direct precursor to our target molecule.
Synthetic Pathway Overview
Caption: Leimgruber-Batcho synthesis of this compound.
Experimental Protocol: Synthesis of 4-Methoxy-1H-indole
Step 1: Enamine Formation. To a solution of 1-methoxy-2-methyl-3-nitrobenzene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The mixture is refluxed for several hours. After cooling, the product is typically isolated by extraction.
Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent, such as ethanol or acetic acid, and subjected to catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon. Alternatively, other reducing agents like iron in acetic acid or sodium dithionite can be employed.[1] Following the reduction and cyclization, an aqueous workup and purification by chromatography yields 4-methoxy-1H-indole.
From 4-Methoxy-1H-indole to the Carboxylic Acid
Step 3: Vilsmeier-Haack Formylation. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles.[4][5] 4-Methoxy-1H-indole is treated with a pre-formed Vilsmeier reagent (from phosphorus oxychloride and DMF) at low temperature, followed by heating. Aqueous workup then provides 4-Methoxy-1H-indole-3-carboxaldehyde.
Step 4: Oxidation. The final step involves the oxidation of the aldehyde to the carboxylic acid. Standard oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O) can be effectively utilized for this transformation.
Expertise & Insights:
The Leimgruber-Batcho synthesis is favored for its high yields and the ready availability of starting o-nitrotoluenes. The reaction conditions are generally mild, making it compatible with a variety of functional groups.[1] A key advantage is the regiocontrol it offers, leading specifically to the 4-substituted indole without the formation of other isomers, a common challenge in other indole syntheses. The subsequent Vilsmeier-Haack formylation and oxidation are robust and high-yielding reactions, making this a highly reliable synthetic sequence.
II. The Reissert Indole Synthesis: A Classic Approach
The Reissert indole synthesis provides another avenue to indole-2-carboxylic acids, which can be further manipulated to introduce functionality at the 3-position.[6][7] This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[6]
Synthetic Pathway Overview
Caption: Reissert synthesis pathway to this compound.
Experimental Protocol Outline:
Step 1: Condensation. 2-Methyl-3-nitroanisole is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide to yield the corresponding α-keto ester.
Step 2: Reductive Cyclization. The nitro group of the α-keto ester is reduced, typically with zinc dust in acetic acid, which simultaneously promotes cyclization to form 4-Methoxy-1H-indole-2-carboxylic acid.[6]
Step 3: Decarboxylation. The resulting indole-2-carboxylic acid can be decarboxylated by heating to afford 4-methoxy-1H-indole.
Step 4: Carboxylation at C3. The introduction of the carboxylic acid group at the 3-position can be achieved through direct carboxylation of 4-methoxy-1H-indole. A reported method involves the use of a strong base like lithium tert-butoxide (LiOtBu) and bubbling carbon dioxide through the reaction mixture.
Expertise & Insights:
The Reissert synthesis offers a direct route to indole-2-carboxylic acids. However, for the synthesis of the 3-carboxylic acid isomer, it necessitates a decarboxylation step followed by a re-introduction of the carboxyl group at the desired position. This adds to the overall step count and may impact the overall yield. The harsh conditions sometimes required for decarboxylation can be a limitation. The final carboxylation step's efficiency can be sensitive to reaction conditions and the nature of the indole substrate.
III. The Fischer Indole Synthesis: A Question of Regioselectivity
The Fischer indole synthesis is arguably the most famous and versatile method for preparing indoles.[8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and a carbonyl compound.[8]
Synthetic Pathway Overview
Caption: Fischer indole synthesis highlighting the potential for isomeric mixtures.
Mechanistic Considerations and Regioselectivity:
The key challenge in applying the Fischer synthesis to produce 4-methoxy-substituted indoles lies in the regioselectivity of the cyclization step. Starting from 3-methoxyphenylhydrazine, the acid-catalyzed[9][9]-sigmatropic rearrangement can proceed in two directions, leading to the formation of both the desired 4-methoxyindole and the undesired 6-methoxyindole isomer.[10]
The ratio of these isomers is highly dependent on the reaction conditions, including the choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and the steric and electronic nature of the carbonyl partner.[11] While some conditions may favor one isomer over the other, achieving high selectivity for the 4-methoxy product can be challenging and often requires careful optimization and potentially tedious separation of the resulting isomers.[10]
Expertise & Insights:
While the Fischer indole synthesis is a powerful tool, its application for the specific synthesis of this compound is hampered by the potential lack of regioselectivity. The formation of isomeric byproducts necessitates purification steps that can significantly lower the overall yield and increase the complexity of the synthesis. For this particular target, the Leimgruber-Batcho and Reissert syntheses, which offer superior regiocontrol, are generally preferred.
IV. Direct Carboxylation of 4-Methoxy-1H-indole: An Emerging Alternative
A more direct approach to the target molecule involves the late-stage functionalization of the readily accessible 4-methoxy-1H-indole. As mentioned in the Reissert synthesis section, direct carboxylation at the C3 position is a feasible strategy.
Synthetic Pathway Overview
Caption: Direct C3 carboxylation of 4-methoxy-1H-indole.
Experimental Considerations:
This method involves the deprotonation of the indole N-H with a strong, non-nucleophilic base like lithium tert-butoxide, followed by the introduction of carbon dioxide gas. The resulting carboxylate salt is then protonated during aqueous workup to yield the final product.
Expertise & Insights:
This approach is highly atom-economical and conceptually straightforward. However, the success of direct carboxylation can be substrate-dependent, and the reaction conditions, such as the choice of base, solvent, and temperature, need to be carefully controlled to achieve good yields and avoid side reactions. For indoles, the C3 position is generally the most nucleophilic, favoring carboxylation at this site. This method's main advantage is its directness, potentially reducing the number of synthetic steps compared to multi-step classical syntheses.
V. Head-to-Head Comparison Summary
| Feature | Leimgruber-Batcho Route | Reissert Route | Fischer Route | Direct Carboxylation |
| Starting Materials | Readily available o-nitrotoluenes | o-Nitrotoluenes | Substituted phenylhydrazines | 4-Methoxy-1H-indole |
| Regioselectivity | Excellent | Good (forms 2-carboxy) | Potentially Poor (isomeric mixtures) | Excellent (at C3) |
| Number of Steps | 4 steps | 4 steps | Variable (plus separation) | 1 step (from 4-methoxyindole) |
| Overall Yield | Generally Good to Excellent | Moderate to Good | Variable and often lower due to separation | Potentially Good, but can be variable |
| Key Advantages | High yield, excellent regiocontrol, mild conditions | Direct access to indole-2-carboxylic acids | Versatile for many indoles | Highly atom-economical, direct |
| Key Disadvantages | Multi-step process | Requires decarboxylation and re-carboxylation | Lack of regioselectivity for this target | Can be substrate-dependent, requires strong base |
Conclusion and Recommendations
For the synthesis of this compound, the Leimgruber-Batcho synthesis followed by Vilsmeier-Haack formylation and oxidation stands out as the most reliable and efficient route. This pathway offers excellent regiocontrol, generally high yields, and utilizes well-established and robust chemical transformations.
The Reissert synthesis provides a viable alternative, particularly if the corresponding indole-2-carboxylic acid is also of interest. However, the additional steps of decarboxylation and re-carboxylation make it less direct for the specific target of this guide.
The Fischer indole synthesis , while a classic and powerful method, is not recommended for this specific target due to the significant challenge of controlling regioselectivity, which can lead to difficult-to-separate isomeric mixtures and lower overall yields.
The direct carboxylation of 4-methoxy-1H-indole is an attractive and modern approach due to its simplicity and atom economy. If optimized, it could be the most efficient route. However, its success may require careful screening of reaction conditions and may not be as universally reliable as the Leimgruber-Batcho sequence for all scales of synthesis.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the importance of maximizing yield and purity while minimizing purification efforts. For a robust and predictable synthesis of this compound, the Leimgruber-Batcho pathway is the recommended starting point.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Reissert Indole Synthesis [drugfuture.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Establishing a Reference Standard for 4-Methoxy-1H-indole-3-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for the qualification and establishment of 4-Methoxy-1H-indole-3-carboxylic acid as a chemical reference standard. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-faceted analytical approach to ensure the identity, purity, and quality of the standard. The methodologies described are grounded in established analytical principles to provide a self-validating system for characterization.
Introduction: The Imperative for a Well-Characterized Reference Standard
This compound (CAS No. 203937-50-2) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] Its molecular structure, featuring an indole core with methoxy and carboxylic acid functional groups, makes it a versatile building block in medicinal chemistry.[1] The reliability and accuracy of research and development, quality control, and regulatory submissions involving this compound are fundamentally dependent on the quality of the reference standard used.
A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures. Its purpose is to ensure the identity, strength, quality, and purity of a substance. This guide details the necessary experimental workflows and comparative data analysis required to formally qualify a batch of this compound as a reference standard.
Physicochemical Characterization
The foundational step in establishing a reference standard is the confirmation of its basic physical and chemical properties. These properties serve as the initial identity check and are crucial for subsequent analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 203937-50-2 | [1][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][4] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Tan or off-white solid | [2][5] |
| Storage Conditions | Room temperature or refrigerated (0-8 °C) | [1][2] |
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient to fully characterize a reference standard. A holistic and self-validating approach requires the integration of multiple orthogonal (measuring different properties) techniques. This ensures that all aspects of the compound's identity and purity are rigorously assessed.
Caption: Workflow for qualifying a reference standard.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds.[6] A well-developed HPLC method can separate the main component from process-related impurities and degradation products.
Comparative HPLC Methodologies
The choice of HPLC parameters is critical for achieving optimal separation. Reverse-phase chromatography is typically effective for indole derivatives.[6] Below is a comparison of three potential starting methods. Method A is recommended as the primary approach due to its common use of a C18 column and formic acid as a mobile phase modifier, which provides good peak shape for acidic analytes.
Table 2: Comparison of HPLC Methods for Purity Determination
| Parameter | Method A (Recommended) | Method B | Method C |
| Stationary Phase (Column) | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 (e.g., 150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate Buffer (pH 3.0) | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Mode | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 35 °C | 25 °C |
| Detection Wavelength | 225 nm & 280 nm (DAD) | 280 nm | 228 nm |
| Injection Volume | 10 µL | 20 µL | 5 µL |
Rationale for Method A:
-
C18 Column: Provides excellent hydrophobic retention for the indole ring system.
-
Formic Acid: An effective mobile phase modifier that ensures the carboxylic acid is in its protonated state, leading to sharp, symmetrical peaks. It is also compatible with mass spectrometry.[7]
-
Acetonitrile: A common, effective organic solvent for reverse-phase HPLC.
-
Gradient Elution: Ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
-
Diode Array Detector (DAD): Allows for monitoring at multiple wavelengths and provides UV spectra, which aids in peak tracking and purity assessments. The selection of 225 nm and 280 nm is based on the typical UV absorbance maxima for indole compounds.[8][9]
Experimental Protocol: HPLC Purity Assay (Method A)
-
Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound candidate material into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Use the parameters outlined for Method A in Table 2.
-
Gradient Program:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the sample solution.
-
Calculate the purity by area normalization. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Acceptance Criteria: Purity should be ≥ 99.5%. No single impurity should be > 0.15%.
-
Spectroscopic Identity Confirmation
Spectroscopic techniques provide unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Will confirm the number and connectivity of protons. Expected signals would include those for the methoxy group (singlet, ~3.8-4.0 ppm), aromatic protons on the indole ring, the N-H proton (broad singlet), and the carboxylic acid proton (very broad singlet).[10][11]
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
Protocol:
-
Prepare a solution of ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves carboxylic acids and allows observation of exchangeable N-H and COOH protons).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
Data Analysis: Compare the observed chemical shifts, coupling constants, and integrations with the expected structure of this compound. The data must be consistent with the assigned structure.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound, offering strong evidence for its identity.
Protocol:
-
The sample can be analyzed via direct infusion or by an LC-MS system (using the HPLC method described above).
-
Acquire spectra in both positive and negative electrospray ionization (ESI) modes.
-
Data Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR confirms the presence of key functional groups.
Protocol:
-
Acquire the spectrum using either KBr pellet or Attenuated Total Reflectance (ATR) methods.
-
Data Analysis: The spectrum should display characteristic absorption bands for:
-
O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm⁻¹
-
N-H stretch (indole): Sharp band, ~3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band, ~1680-1710 cm⁻¹
-
C-O stretch (methoxy): ~1250 cm⁻¹
-
Aromatic C-H and C=C stretches.
-
Quantification of Residuals
The final purity assignment must account for non-chromatographable components like water and residual solvents.
Table 3: Methods for Residual Content Analysis
| Analysis | Method | Rationale | Acceptance Criteria |
| Water Content | Karl Fischer Titration | Provides accurate and precise quantification of water content. | ≤ 0.5% w/w |
| Residual Solvents | Thermogravimetric Analysis (TGA) or Headspace GC-MS | TGA provides a measure of total volatile content. GC-MS identifies and quantifies specific solvents. | ≤ 0.5% w/w total volatiles |
Establishing the Final Purity Value
The final assigned purity of the reference standard is calculated by mass balance, accounting for all measured components.
Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-volatile Residue) - (% Chromatographic Impurities)
This mass balance approach provides a more accurate and comprehensive purity value than a single chromatographic measurement alone. A candidate material with a calculated purity of ≥ 99.5% and whose identity is unequivocally confirmed by the spectroscopic data described can be qualified and established as a reference standard.
Conclusion
Establishing a reference standard for this compound is a rigorous process that requires a suite of orthogonal analytical techniques. By following the comparative methodologies and validation workflows detailed in this guide, researchers and quality control professionals can ensure the production of a reliable and well-characterized standard. This, in turn, underpins the integrity and reproducibility of all subsequent research, development, and manufacturing activities involving this important pharmaceutical intermediate.
References
- 1. This compound (203937-50-2) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-methoxyindole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Structural Confirmation of 4-Methoxy-1H-indole-3-carboxylic Acid Derivatives using NMR and Complementary Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 4-methoxy-1H-indole-3-carboxylic acid and its derivatives. These compounds are significant building blocks in pharmaceutical development, particularly in the creation of therapeutics for neurological disorders and cancer.[1] This document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the precise molecular structure of organic compounds.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3] For complex heterocyclic systems like this compound derivatives, ¹H and ¹³C NMR are indispensable.
Interpreting the Signature Spectra of this compound
A thorough understanding of the expected NMR signals for the parent compound is crucial before analyzing its derivatives. The numbering of the indole ring is fundamental to assigning these signals.
¹H NMR Spectroscopy:
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include:
-
N-H Proton: A broad singlet, typically downfield (δ 11.0-12.0 ppm), due to the acidic nature of the proton and its involvement in hydrogen bonding.
-
Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will dictate their chemical shifts and coupling patterns (doublets, triplets, or multiplets). The proton at position 2 is often a singlet in the δ 7.5-8.5 ppm range.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-4.0 ppm.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (δ 12.0-13.0 ppm), and may sometimes be difficult to observe.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.[3] For this compound, characteristic signals include:
-
Carbonyl Carbon (-COOH): The most downfield signal, typically in the range of δ 165-175 ppm.
-
Aromatic and Heterocyclic Carbons: A series of signals in the δ 100-140 ppm region corresponding to the eight carbons of the indole ring. The carbon bearing the methoxy group (C4) will be significantly shifted downfield due to the oxygen's electron-withdrawing effect.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Experimental Protocol: NMR Sample Preparation and Analysis
A self-validating protocol ensures reproducibility and accuracy.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for a synthesized derivative of this compound.
Materials:
-
Synthesized this compound derivative (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (99.8+ atom % D)
-
NMR tubes (5 mm, high precision)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v, if not already in the solvent)
-
Micropipettes and vials
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and allows for the observation of exchangeable protons (N-H and COOH).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a pipette with a filter, transfer the solution into a clean NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans for adequate signal-to-noise.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or spectral databases.
-
Visualizing the Workflow
Caption: Experimental workflow for NMR analysis.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more robust and comprehensive characterization.[4] This is especially important in regulated environments like drug development.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, stereochemistry. | Unambiguous structure determination.[2] | Lower sensitivity, requires higher sample concentration, more expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | High sensitivity, provides molecular formula.[2] | Does not provide detailed structural connectivity, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, good for identifying key functional groups like C=O, N-H, O-H.[2] | Provides limited information on the overall molecular skeleton, complex spectra can be difficult to interpret fully. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound, retention time. | Excellent for assessing purity and separating mixtures.[5] | Provides no structural information on its own. |
Synergistic Power: A Multi-faceted Approach
The most reliable confirmation of a novel this compound derivative comes from the congruent data of multiple analytical techniques.
Caption: Logic of a multi-technique approach.
Case Study: Hypothetical Derivative - Ethyl 4-methoxy-1H-indole-3-carboxylate
Let's consider the ethyl ester derivative.
-
¹H NMR: Would show the characteristic indole and methoxy signals, plus a quartet around δ 4.1-4.3 ppm (for the -OCH₂- group) and a triplet around δ 1.2-1.4 ppm (for the -CH₃ of the ethyl group). The carboxylic acid proton signal would be absent.
-
¹³C NMR: The carboxylic acid carbon signal would be replaced by an ester carbonyl signal (typically slightly more upfield, δ 160-170 ppm), and two new signals for the ethyl group carbons would appear.
-
MS: The molecular ion peak would correspond to the molecular weight of the ethyl ester, which is 28 mass units higher than the parent acid.
-
IR: The broad O-H stretch of the carboxylic acid would disappear, and a strong C=O stretch for the ester would be present (typically 1730-1750 cm⁻¹).
Conclusion
Confirming the identity of this compound derivatives requires a meticulous and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy are the primary tools for definitive structural elucidation, their power is significantly enhanced when used in conjunction with mass spectrometry, IR spectroscopy, and HPLC. This integrated methodology ensures not only the correct structural assignment but also provides critical information on the purity and integrity of the synthesized compound, which is paramount for researchers, scientists, and professionals in the field of drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. azooptics.com [azooptics.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxy-1H-indole-3-carboxylic Acid
For researchers and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxy-1H-indole-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. This compound, while a valuable building block in pharmaceutical synthesis, possesses properties that necessitate careful handling.[1]
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][3]
-
Potential for Harm if Swallowed: While specific toxicity data is limited, similar indole compounds are harmful if swallowed.[4]
This initial risk assessment dictates the necessity of the stringent personal protective equipment (PPE) and handling procedures that follow. The primary goal is to prevent any direct contact or aerosol generation, thereby mitigating the primary routes of exposure.
Hazard Summary Table
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3] | GHS07 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation upon contact.[2][3] | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[2][3] | GHS07 |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] | GHS07 |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a direct consequence of the hazard identification. The following PPE is mandatory when handling this compound for disposal.
-
Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][6][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A lab coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.[8]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6] All handling of the solid material should ideally be performed in a certified chemical fume hood to minimize inhalation risks.[9]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The proper disposal of this compound is a critical step in maintaining a safe laboratory environment and adhering to environmental regulations. The following protocol provides a systematic approach to ensure compliance and safety.
Workflow for Disposal Decision Making
Caption: Decision workflow for segregating this compound waste.
Detailed Disposal Steps:
-
Segregation at the Source: The cardinal rule of chemical waste management is segregation.[9][10] Do not mix this compound waste with other chemical waste streams unless they are compatible. Specifically, store acids and bases separately.[11]
-
Container Selection:
-
Use a designated, leak-proof, and compatible container for the waste.[10][12] The original manufacturer's container is often a suitable choice.[12]
-
Ensure the container has a secure, screw-top cap.[11]
-
The container must be made of a material that does not react with the acidic nature of the compound.[11]
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."[13]
-
Clearly identify the contents: "this compound."
-
Include the approximate concentration and quantity.
-
Note the date when the waste was first added to the container.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the properly labeled waste container in a designated SAA.[11][14] This area must be at or near the point of generation.[12][14]
-
The SAA should be a secondary containment system, such as a tray, to contain any potential leaks.
-
Ensure weekly inspections of the SAA for any signs of leakage or container degradation.[10][11]
-
-
Requesting Pickup:
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or unknown spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2][3] Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your supervisor and your institution's EHS office, as per your laboratory's safety protocol.
Regulatory Compliance: Adhering to the Standards
The disposal of this compound is governed by federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Resource Conservation and Recovery Act (RCRA): This federal law governs the disposal of solid and hazardous waste.[10][16] The procedures outlined in this guide are designed to be compliant with RCRA standards for hazardous waste management.
-
OSHA Hazard Communication Standard: This standard requires that the hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.[6]
It is imperative to consult your institution's specific waste management plan, as local regulations may have additional requirements.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety and environmental stewardship. By understanding the hazards, utilizing the correct protective equipment, and adhering to a systematic disposal protocol, we can ensure that our scientific pursuits do not come at the cost of our well-being or the health of our planet.
References
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. 4-methoxyindole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 8. unodc.org [unodc.org]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. nipissingu.ca [nipissingu.ca]
- 16. epa.gov [epa.gov]
Mastering the Safe Handling of 4-Methoxy-1H-indole-3-carboxylic Acid: A Guide to Personal Protective Equipment
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of specialized chemical reagents is paramount. 4-Methoxy-1H-indole-3-carboxylic acid, a key building block in the synthesis of a variety of bioactive molecules, requires meticulous attention to safety protocols to mitigate potential health risks. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Understanding the Hazard Landscape
Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the primary routes of exposure and associated risks are dermal contact, eye contact, and inhalation of dust particles. Therefore, our PPE strategy must create a comprehensive barrier against these exposure pathways.
Core Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that should be tailored to the specific experimental context. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a well-ventilated area or fume hood | Tightly fitting safety goggles with side shields | Chemical-resistant nitrile gloves | Standard laboratory coat | N95-rated dust mask |
| Handling solutions or performing reactions at the benchtop | Tightly fitting safety goggles with side shields | Chemical-resistant nitrile gloves | Standard laboratory coat | Not generally required if handled in a well-ventilated area |
| Large-scale operations or procedures with a high potential for aerosolization | Face shield worn over safety goggles | Chemical-resistant nitrile gloves | Chemical-resistant gown or apron over a laboratory coat | Half-mask respirator with P100 particulate filters |
| Cleaning up spills | Face shield worn over safety goggles | Heavy-duty chemical-resistant nitrile or neoprene gloves | Chemical-resistant gown or apron over a laboratory coat | Half-mask respirator with P100 particulate filters |
The Rationale Behind Our PPE Choices: An In-Depth Look
Eye and Face Protection: The First Line of Defense
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.
-
Tightly fitting safety goggles are essential to prevent dust particles or splashes from reaching the eyes. Standard safety glasses do not provide a sufficient seal and are therefore inadequate.
-
A face shield worn over safety goggles should be employed during procedures with a heightened risk of splashes or aerosol generation. This provides an additional layer of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
The choice of glove material is critical to prevent skin irritation.
-
Nitrile gloves are recommended for handling this compound. Nitrile provides good resistance to a range of chemicals, including weak acids, and offers excellent puncture resistance.[1][2][3] While specific permeation data for this exact compound may not be readily available, nitrile's general performance against similar organic and weak acidic compounds makes it a sound choice for routine handling.[1][2][3]
-
Inspection is key: Always inspect gloves for any signs of degradation or punctures before use.
-
Double gloving can be a prudent measure, especially during prolonged handling or when working with larger quantities.
Body Protection: Shielding Against Contamination
-
A standard laboratory coat is the minimum requirement for body protection. It should be fully buttoned to provide maximum coverage.
-
For tasks with a higher risk of splashes or significant contamination, a chemical-resistant gown or apron worn over the lab coat is advised.
Respiratory Protection: Guarding Against Inhalation Hazards
As a respiratory irritant, preventing the inhalation of this compound dust is a primary safety objective.
-
For routine weighing and handling of small quantities in a well-ventilated area or a chemical fume hood, an N95-rated dust mask is sufficient to filter out airborne particulates.
-
In situations where significant dust may be generated or engineering controls are not sufficient, a half-mask respirator with P100 particulate filters should be used. P100 filters provide a higher level of filtration efficiency for airborne particles. According to the National Institute for Occupational Safety and Health (NIOSH), the selection of respiratory protection should be based on a thorough risk assessment of the specific procedure.[4][5][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
1. Preparation and Donning of PPE:
-
Ensure your work area is clean and uncluttered.
-
Wash your hands thoroughly with soap and water.
-
Don a clean, properly fitting laboratory coat.
-
If required, put on your respirator, ensuring a proper seal.
-
Put on your safety goggles. If a face shield is necessary, don it after the goggles.
-
Finally, put on your nitrile gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.[7][8]
2. Handling the Compound:
-
Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with the solid form.
-
Avoid creating dust. Use a spatula to carefully transfer the solid. If possible, prepare solutions in a fume hood.
-
Keep all containers of the compound tightly closed when not in use.
3. Doffing of PPE and Decontamination:
-
Remove gloves first, using a technique that avoids touching the outside of the gloves with your bare hands.
-
Remove your face shield or goggles from the back.
-
Remove your laboratory coat, turning it inside out as you remove it to contain any potential contamination.
-
If a respirator was used, remove it last.
-
Dispose of all single-use PPE in the appropriate waste container.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Responsible Management of Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Contaminated PPE and Materials:
-
Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated, sealed waste bag.
-
Dispose of this bag in accordance with your institution's chemical waste disposal procedures.
Unused or Waste this compound:
-
This compound is not currently listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[1][2][3][9][10] However, it should not be disposed of in the regular trash or down the drain.
-
Collect all waste containing this compound in a clearly labeled, sealed container. The label should include the full chemical name and any known hazards.
-
Arrange for disposal through your institution's hazardous waste management program. They will ensure it is handled and disposed of in compliance with all local, state, and federal regulations. For non-hazardous solid chemical waste, many institutions have specific collection and disposal protocols.[11][12][13]
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, protecting yourself and your colleagues while advancing your critical research.
References
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. nyu.edu [nyu.edu]
- 4. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 5. students.umw.edu [students.umw.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 8. OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation | YSU [ysu.edu]
- 9. wku.edu [wku.edu]
- 10. actenviro.com [actenviro.com]
- 11. Particularly Hazardous Substances – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 12. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 13. westlab.com [westlab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
